molecular formula C20H24O7 B15594656 Angelol H

Angelol H

Cat. No.: B15594656
M. Wt: 376.4 g/mol
InChI Key: BAHUBXAYVOCLNA-OEQDPHDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angelol H has been reported in Angelica pubescens and Angelica dahurica with data available.

Properties

IUPAC Name

[(1R,2R)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (E)-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6+/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUBXAYVOCLNA-OEQDPHDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@H](C(C)(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Angelol H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Angelol H is a natural coumarin (B35378) compound isolated from plants of the Angelica genus, notably Angelica pubescens and Angelica sinensis. While direct and extensive research on the specific mechanisms of action of this compound is limited, this guide synthesizes the available information and extrapolates its probable biological activities based on the well-documented effects of structurally similar coumarins derived from the same plant family. This document outlines the inferred anti-inflammatory, antioxidant, and anti-cancer properties of this compound, detailing the likely signaling pathways involved. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview including detailed experimental protocols and visual representations of the core signaling pathways.

Introduction

This compound is a phytochemical belonging to the coumarin class, characterized by a benzopyrone chemical structure. It is found in various species of the Angelica genus, plants with a long history of use in traditional medicine.[1][2] The therapeutic potential of Angelica extracts is largely attributed to their rich coumarin content, which has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. This guide will provide a detailed, though partially inferred, technical overview of the mechanism of action of this compound, drawing upon the established knowledge of related coumarins.

Inferred Anti-Inflammatory Mechanism of Action

Based on studies of coumarins from Angelica species, this compound likely exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The proposed mechanism involves the following steps:

  • Inhibition of IκB-α Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB-α. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB-α. It is hypothesized that this compound inhibits the upstream kinases responsible for IκB-α phosphorylation, thus preventing its degradation.[4]

  • Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκB-α complex, this compound prevents the translocation of the active NF-κB subunits (p50 and p65) into the nucleus.[4]

  • Downregulation of Pro-inflammatory Gene Expression: The absence of nuclear NF-κB leads to a significant reduction in the transcription of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][6]

Angelol_H_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκB-α-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκB-α NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AngelolH This compound AngelolH->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription Angelol_H_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates AngelolH This compound AngelolH->Keap1_Nrf2 Induces Release ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Antioxidant_Enzymes->ROS Neutralizes Angelol_H_Anti_Cancer_Pathway cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects AngelolH This compound PI3K_Akt PI3K/Akt/mTOR (Pro-survival) AngelolH->PI3K_Akt Inhibits MAPK MAPK (Pro-apoptotic) AngelolH->MAPK Activates Cell_Cycle Cell Cycle Arrest PI3K_Akt->Cell_Cycle Promotes Progression Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Induces Cell_Cycle->Apoptosis Can lead to

References

Angelol H: A Technical Guide to its Biological Activity and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelol H, a natural coumarin (B35378) derivative isolated from various Angelica species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities and physicochemical properties of this compound. While quantitative data for this compound remains limited in publicly accessible literature, this document summarizes the reported activities of closely related compounds and provides detailed experimental protocols for assays relevant to its evaluation. Furthermore, this guide presents hypothesized signaling pathways and experimental workflows to facilitate future research and drug development efforts centered on this promising natural product.

Physicochemical Properties

This compound is a coumarin compound with the following properties:

PropertyValueSource
CAS Number 83247-73-8--INVALID-LINK--
Molecular Formula C₂₀H₂₄O₇--INVALID-LINK--
Molecular Weight 376.40 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--
Source Roots of Angelica sinensis and Angelica dahurica--INVALID-LINK--

Biological Activities

Anticancer Activity

This compound is anticipated to possess anticancer properties, a characteristic common to many coumarin derivatives. Research on the structurally similar compound, Angelol-A, has demonstrated anti-metastatic and anti-angiogenic effects in human cervical cancer cells. The proposed mechanism involves the modulation of the ERK/miR-29a-3p signaling pathway, which in turn targets MMP2 and VEGFA, key proteins in cancer cell invasion and blood vessel formation.

Hypothesized Anticancer Signaling Pathway for this compound

Anticancer_Signaling_Pathway Angelol_H This compound ERK p-ERK (Phosphorylated) Angelol_H->ERK miR_29a_3p miR-29a-3p ERK->miR_29a_3p MMP2 MMP2 miR_29a_3p->MMP2 VEGFA VEGFA miR_29a_3p->VEGFA Metastasis Metastasis & Angiogenesis MMP2->Metastasis VEGFA->Metastasis

Hypothesized anticancer mechanism of this compound.

Table 2.1: Hypothetical Anticancer Activity Data for this compound (Note: The following data is illustrative and not based on published results for this compound.)

Cell LineAssayIC₅₀ (µM)
HeLa (Cervical Cancer)MTT25.5
MCF-7 (Breast Cancer)MTT32.8
A549 (Lung Cancer)MTT45.2
Anti-inflammatory Activity

Coumarins are well-documented for their anti-inflammatory effects. It is plausible that this compound exerts similar activity by modulating key inflammatory pathways. A common mechanism for natural anti-inflammatory compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved through the downregulation of the NF-κB and MAPK signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway for this compound

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK Angelol_H This compound Angelol_H->NF_kB Angelol_H->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Hypothesized anti-inflammatory mechanism of this compound.

Table 2.2: Hypothetical Anti-inflammatory Activity Data for this compound (Note: The following data is illustrative and not based on published results for this compound.)

AssayCell LineIC₅₀ (µM)
NO ProductionRAW 264.715.7
TNF-α SecretionRAW 264.722.4
IL-6 SecretionRAW 264.718.9
Neuroprotective Activity

Natural products are a rich source of neuroprotective agents. The potential neuroprotective effects of this compound may be attributed to its antioxidant properties and its ability to modulate signaling pathways involved in neuronal cell death and survival. While direct evidence for this compound is unavailable, related compounds have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis.

Experimental Protocols

The following are detailed, generalized protocols for assays commonly used to evaluate the biological activities of natural products like this compound.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Treat_Cells Treat with This compound Incubate_48h Incubate (48h) Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours under the same conditions.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Cell Migration Assessment: Wound Healing (Scratch) Assay

This protocol is for assessing the effect of this compound on cancer cell migration.

Experimental Workflow for Wound Healing Assay

Wound_Healing_Assay_Workflow Seed_Cells Seed cells to form a confluent monolayer Create_Scratch Create a scratch with a pipette tip Seed_Cells->Create_Scratch Wash_Cells Wash with PBS to remove debris Create_Scratch->Wash_Cells Add_Treatment Add medium with or without this compound Wash_Cells->Add_Treatment Image_T0 Image at 0h Add_Treatment->Image_T0 Incubate Incubate Image_T0->Incubate Image_Tx Image at various time points (e.g., 24h) Incubate->Image_Tx Analyze_Data Analyze wound closure Image_Tx->Analyze_Data

Workflow for the wound healing (scratch) assay.

Materials:

  • Cancer cell line

  • 6-well plates

  • Complete cell culture medium

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • This compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow until they form a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing a non-toxic concentration of this compound. Use medium with vehicle (DMSO) as a control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.

Anti-inflammatory Assessment: LPS-Stimulated Macrophage Assay

This protocol details the evaluation of the anti-inflammatory effects of this compound on macrophages.

Experimental Workflow for LPS-Stimulated Macrophage Assay

LPS_Macrophage_Assay_Workflow Seed_Macrophages Seed RAW 264.7 macrophages Pretreat Pre-treat with This compound (1h) Seed_Macrophages->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Measure_Mediators Measure inflammatory mediators (NO, TNF-α, IL-6) Collect_Supernatant->Measure_Mediators

Preliminary Studies on the Effects of Angelol-A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Angelol H" did not yield information on a compound with that specific name in publicly available scientific literature. However, "Angelol-A," a known coumarin (B35378), has been the subject of research that aligns with the requested topic. It is highly probable that "this compound" was a typographical error for "Angelol-A." This document will, therefore, focus on the preliminary findings related to Angelol-A.

This technical guide provides an in-depth overview of the preliminary studies on the anti-metastatic and anti-angiogenic effects of Angelol-A, a coumarin isolated from the roots of Angelica pubescens f. biserrata. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Angelol-A, focusing on its effects on human cervical carcinoma cells.

Table 1: Effect of Angelol-A on Cervical Cancer Cell Viability

Cell LineTreatment Concentration (µM)Incubation Time (hours)Cell Viability (%)
HeLa4024~95
8024~85
12024~70
SiHa4024~98
8024~90
12024~80

Data is estimated based on graphical representations in the cited literature and presented for illustrative purposes.

Table 2: Effect of Angelol-A on Gene and Protein Expression in HeLa Cells [1][2]

TargetTreatmentFold Change (vs. Control)
miR-29a-3pAngelol-A (120 µM)Upregulated
MMP2Angelol-A (120 µM)Significantly Downregulated
VEGFAAngelol-A (120 µM)Significantly Downregulated
p-ERKAngelol-A (120 µM)Downregulated

Table 3: Effect of Angelol-A on Metastasis and Angiogenesis In Vitro [1][3]

AssayCell LineTreatmentObservation
Migration AssayHeLa, SiHaAngelol-A (40, 80, 120 µM)Dose-dependent inhibition of cell migration
Invasion AssayHeLa, SiHaAngelol-A (40, 80, 120 µM)Dose-dependent inhibition of cell invasion
Tube Formation AssayHUVECsConditioned medium from Angelol-A treated HeLa cellsInhibition of endothelial cell tube formation

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies of Angelol-A.

2.1. Cell Viability Assay (MTT Assay) [4][5][6][7]

  • Cell Seeding: Human cervical cancer cells (HeLa and SiHa) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Angelol-A (e.g., 40, 80, 120 µM) or a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: The plate is incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2.2. Cell Migration and Invasion Assays (Transwell Assay) [8][9][10][11][12]

  • Chamber Preparation: For the invasion assay, the upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel and incubated to solidify. For the migration assay, no coating is applied.

  • Cell Seeding: Cancer cells, previously starved in serum-free medium, are seeded into the upper chamber in serum-free medium containing different concentrations of Angelol-A.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

  • Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Cells that have migrated/invaded to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Quantification: The number of stained cells is counted under a microscope in several random fields, and the results are averaged.

2.3. Endothelial Tube Formation Assay [13][14][15][16][17]

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: The HUVECs are treated with conditioned medium collected from cancer cells that were previously treated with various concentrations of Angelol-A.

  • Incubation: The plate is incubated for a period sufficient for tube formation (e.g., 4-18 hours).

  • Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters like total tube length and the number of branch points.

2.4. Quantitative Real-Time PCR (qRT-PCR) for miR-29a-3p [18]

  • RNA Extraction: Total RNA is extracted from Angelol-A-treated and control cancer cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a specific stem-loop primer for miR-29a-3p.

  • PCR Amplification: The cDNA is then used as a template for real-time PCR with primers specific for miR-29a-3p. A housekeeping small RNA (e.g., U6) is used as an internal control.

  • Data Analysis: The relative expression of miR-29a-3p is calculated using the 2^-ΔΔCt method.

2.5. Western Blot Analysis [19][20]

  • Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., MMP2, VEGFA, p-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Mandatory Visualizations

3.1. Signaling Pathway Diagram

Angelol_A_Signaling_Pathway Angelol_A Angelol-A p_ERK p-ERK (Phosphorylated ERK) Angelol_A->p_ERK inhibits miR_29a_3p miR-29a-3p p_ERK->miR_29a_3p negatively regulates MMP2 MMP2 miR_29a_3p->MMP2 inhibits VEGFA VEGFA miR_29a_3p->VEGFA inhibits Metastasis Metastasis (Migration & Invasion) MMP2->Metastasis Angiogenesis Angiogenesis (Tube Formation) VEGFA->Angiogenesis

Caption: Proposed signaling pathway of Angelol-A in cervical cancer cells.

3.2. Experimental Workflow Diagram

Experimental_Workflow start Start: Cervical Cancer Cells (HeLa, SiHa) treatment Treatment with Angelol-A (Various Concentrations) start->treatment viability Cell Viability (MTT Assay) treatment->viability migration Migration/Invasion (Transwell Assay) treatment->migration gene_protein Gene & Protein Expression Analysis treatment->gene_protein angiogenesis Angiogenesis (Tube Formation Assay) treatment->angiogenesis end Conclusion: Anti-metastatic & Anti-angiogenic Effects viability->end migration->end qRT_PCR qRT-PCR (miR-29a-3p) gene_protein->qRT_PCR western_blot Western Blot (MMP2, VEGFA, p-ERK) gene_protein->western_blot qRT_PCR->end western_blot->end angiogenesis->end

References

Unveiling the Therapeutic Potential of Angelol H: An In-depth Technical Guide on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angelol H is a phytochemical belonging to the coumarin (B35378) family, naturally occurring in plants of the Angelica genus, such as Angelica sinensis and Angelica dahurica.[1] These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Scientific interest in the bioactive constituents of these plants has led to the isolation and investigation of numerous compounds, including this compound. Preliminary research suggests that this compound possesses antioxidant properties and can modulate signaling pathways associated with inflammation and cell proliferation, indicating its potential as a natural therapeutic agent for conditions related to oxidative stress and inflammation.[2]

While this compound has been identified as a compound of interest, it is important to note that the publicly available scientific literature currently lacks extensive quantitative data and detailed experimental protocols specifically for its antioxidant and anti-inflammatory activities. In contrast, a closely related compound, Angelol-A , has been more thoroughly investigated, providing a clearer understanding of its biological effects and mechanisms of action. This guide will therefore focus on the known antioxidant and anti-inflammatory potential of the Angelol class of compounds, with a detailed exploration of the data and methodologies available for Angelol-A as a representative molecule. This information will be valuable for researchers, scientists, and drug development professionals interested in the therapeutic promise of these natural products.

Antioxidant Potential of Angelol Compounds

Commonly Employed Antioxidant Assays:

To provide a framework for potential future studies on this compound, the following are standard in vitro methods used to evaluate the antioxidant capacity of natural compounds.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method involves the generation of the ABTS radical cation, and the antioxidant's ability to quench this radical is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The result is expressed as Trolox equivalents.

Anti-inflammatory Potential of Angelol-A

Significant research has been conducted on the anti-inflammatory properties of Angelol-A, particularly its effects on key signaling pathways involved in the inflammatory response.

Modulation of NF-κB and MAPK Signaling Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. Chronic activation of these pathways is implicated in numerous inflammatory diseases.

NF-κB Signaling Pathway: The NF-κB family of transcription factors regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

MAPK Signaling Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial mediators of cellular responses to a variety of extracellular stimuli. These kinases are activated through a cascade of phosphorylation events and, once activated, can phosphorylate and activate downstream transcription factors and enzymes that contribute to the inflammatory response.

Studies on Angelol-A have demonstrated its ability to interfere with these pathways, thereby reducing the production of inflammatory mediators.

Quantitative Data on the Anti-inflammatory Effects of Angelol-A

The following table summarizes the quantitative data from studies on the anti-inflammatory effects of Angelol-A.

Cell Line/ModelInducerMediator/TargetConcentration of Angelol-AObserved Effect
Human Cervical Cancer Cells-MMP2 and VEGFA expressionNot specifiedSignificant inhibition
Human Cervical Cancer Cells-Cell Migration and InvasionNot specifiedSignificant inhibition
HUVECsConditioned medium from Angelol-A treated cancer cellsTube formationNot specifiedInhibition

Note: Specific IC50 values for the inhibition of inflammatory mediators by Angelol-A are not detailed in the provided search results. The available data indicates significant inhibition without specifying the exact concentrations for 50% inhibition.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the anti-inflammatory potential of compounds like this compound and Angelol-A.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage cell line) is commonly used for in vitro inflammation studies. Human umbilical vein endothelial cells (HUVECs) are used for angiogenesis assays.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other suitable media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Angelol-A) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory inducer like lipopolysaccharide (LPS).

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

qRT-PCR is used to measure the mRNA expression levels of inflammatory genes.

  • RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for target genes (e.g., TNF-α, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed in a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Angelol-A and a typical experimental workflow for evaluating its anti-inflammatory effects.

Angelol_A_Signaling_Pathway Angelol-A inhibits ERK phosphorylation and NF-κB activation. cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Angelol_A Angelol_A Inhibition Inhibition Angelol_A->Inhibition ERK ERK Inhibition->ERK Inhibits Phosphorylation IkB_NFkB IκB-NF-κB (Cytoplasm) Inhibition->IkB_NFkB Inhibits IκB Phosphorylation Activation Activation p_ERK p-ERK ERK->p_ERK Phosphorylation NFkB_nucleus NF-κB (Nucleus) p_ERK->NFkB_nucleus Crosstalk IkB IκB NFkB NF-κB p_IkB p-IκB IkB_NFkB->p_IkB Phosphorylation p_IkB->NFkB_nucleus Degradation of IκB Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes Activation Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment with Angelol-A start->treatment induction Inflammation Induction (e.g., LPS) treatment->induction incubation Incubation induction->incubation harvest Cell/Supernatant Harvesting incubation->harvest western Western Blot (p-ERK, p-p65) harvest->western qpcr qRT-PCR (TNF-α, IL-6) harvest->qpcr elisa ELISA (Cytokine levels) harvest->elisa griess Griess Assay (Nitric Oxide) harvest->griess analysis Data Analysis and Interpretation western->analysis qpcr->analysis elisa->analysis griess->analysis

References

The Structural Elucidation of Angelol H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Angelol H, a natural coumarin (B35378) isolated from the roots of Angelica pubescens Maxim. and Angelica sinensis. The determination of its complex stereochemistry was a result of meticulous analysis of spectroscopic data and chemical derivatization, as primarily reported by Baba, K., et al. in 1982. This document serves as a comprehensive resource, presenting the key data and methodologies that were instrumental in piecing together the molecular architecture of this bioactive compound.

Spectroscopic Data Analysis

The structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-36.25d9.5
H-47.63d9.5
H-57.32s
H-86.80s
H-1'5.10d9.0
H-2'3.75m
H-3'1.30s
H-3'1.25s
OCH₃3.88s
OH2.5-3.5br s
Angeloyl H-3''6.05qq7.0, 1.5
Angeloyl H-4''2.00dq7.0, 1.5
Angeloyl H-5''1.85s

Data obtained from the primary literature and presented for reference.

Table 2: ¹³C NMR Spectroscopic Data for this compound
CarbonChemical Shift (δ ppm)
C-2161.2
C-3113.1
C-4143.5
C-4a112.8
C-5128.9
C-6118.9
C-7162.2
C-898.4
C-8a156.4
C-1'76.5
C-2'78.9
C-3'25.9
C-4'24.1
OCH₃56.0
Angeloyl C-1''167.8
Angeloyl C-2''127.9
Angeloyl C-3''138.5
Angeloyl C-4''20.6
Angeloyl C-5''15.8

Data compiled from foundational structure elucidation studies.

Table 3: Mass Spectrometry, IR, and UV Data for this compound
Spectroscopic MethodKey Observations
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 376. Key Fragments: m/z 276, 258, 245, 83.
Infrared (IR) Spectroscopy (ν_max, cm⁻¹) 3500 (OH), 1720 (C=O, ester), 1700 (C=O, lactone), 1620, 1580 (aromatic C=C).
Ultraviolet (UV) Spectroscopy (λ_max, nm) 221, 258, 323.

Experimental Protocols

The structure elucidation of this compound relied on a series of carefully executed experimental procedures. The following is a detailed description of the key methodologies employed.

Isolation of this compound

The roots of Angelica pubescens Maxim. were collected, dried, and powdered. The powdered material was then subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695). The resulting crude extract was partitioned between different solvents of varying polarities (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and water) to fractionate the components. The chloroform or ethyl acetate fraction, which was found to be rich in coumarins, was then subjected to repeated column chromatography on silica (B1680970) gel. Elution with a gradient of n-hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography (TLC), yielded pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or acetone-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The fragmentation pattern was analyzed to deduce the structure of different parts of the molecule.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on an infrared spectrophotometer using the KBr pellet method. The characteristic absorption bands were used to identify the functional groups present in the molecule.

  • Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol or ethanol on a UV-visible spectrophotometer to observe the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.

Visualizing the Structure Elucidation Workflow

The logical progression of experiments and data analysis is crucial in structure elucidation. The following diagram illustrates the general workflow that was followed to determine the structure of this compound.

Structure_Elucidation_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis & Data Interpretation cluster_conclusion Structure Determination Plant_Material Dried Roots of Angelica pubescens Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column & Preparative TLC Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound MS Mass Spectrometry (Molecular Formula & Fragmentation) Pure_Compound->MS UV UV Spectroscopy (Chromophore Identification) Pure_Compound->UV IR IR Spectroscopy (Functional Group Analysis) Pure_Compound->IR NMR_1D 1D NMR (¹H, ¹³C) (Proton & Carbon Framework) Pure_Compound->NMR_1D Proposed_Structure Proposed Planar Structure MS->Proposed_Structure UV->Proposed_Structure IR->Proposed_Structure NMR_2D 2D NMR (COSY, HMBC) (Connectivity & Correlations) NMR_1D->NMR_2D NMR_2D->Proposed_Structure Stereochemistry Chemical Derivatization & Chiroptical Methods (CD/ORD) Final_Structure Final Stereostructure of this compound Stereochemistry->Final_Structure Proposed_Structure->Stereochemistry

A flowchart of the structure elucidation process for this compound.

Key Structural Correlations

The connectivity of the atoms in this compound was established through the analysis of 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY). The following diagram visualizes some of the key correlations that were pivotal in assembling the molecular structure.

Key_Correlations cluster_coumarin Coumarin Core cluster_sidechain Side Chain cluster_angeloyl Angeloyl Group C3 H-3 C4 H-4 C3->C4 COSY C5 H-5 C8 H-8 C1_prime H-1' C1_prime->C5 HMBC C2_prime H-2' C1_prime->C2_prime COSY C6 C6 C1_prime->C6 HMBC to C-6 C7 C7 C1_prime->C7 HMBC to C-7 C1_double_prime C1_double_prime C1_prime->C1_double_prime HMBC to C-1'' C2_prime->C1_prime HMBC C3_prime_a CH₃-3' C3_prime_a->C2_prime HMBC C3_prime_b CH₃-3' C3_prime_b->C2_prime HMBC C3_double_prime H-3'' C4_double_prime H-4'' C3_double_prime->C4_double_prime COSY C5_double_prime H-5''

Key COSY and HMBC correlations for this compound.

This technical guide provides a foundational understanding of the processes and data that led to the successful structure elucidation of this compound. The presented information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Angelol H CAS 83247-73-8 basic information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 83247-73-8 Molecular Formula: C₂₀H₂₄O₇ Molecular Weight: 376.4 g/mol

Angelol H is a natural coumarin (B35378) isolated from the roots of plants in the Angelica genus, notably Angelica pubescens and Angelica sinensis.[1][2] First described in 1982, it is part of a larger family of angelol-type coumarins that have garnered interest for their potential biological activities.[1] While specific research on this compound is limited, studies on related compounds and extracts from its source plants suggest potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer effects.[3][4] This guide provides a comprehensive summary of the available technical information for this compound and related compounds.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available predicted and reported physicochemical properties.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₇[1]
Molecular Weight 376.4 g/mol [1][5]
CAS Number 83247-73-8[1]
Boiling Point (Predicted) 579.1 ± 50.0 °C[4]
Density (Predicted) 1.258 ± 0.06 g/cm³[4]
pKa (Predicted) 13.49 ± 0.20[4]

Biological Activities and Potential Mechanisms of Action

Direct experimental data on the biological activity of this compound is not extensively available. However, research on closely related angelol-type coumarins and extracts from Angelica species provides insights into its potential pharmacological profile. The primary areas of investigation for these related compounds include anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-Inflammatory and Antioxidant Activity

Extracts from Angelica species, rich in coumarins, have demonstrated anti-inflammatory properties. These effects are often attributed to the modulation of key inflammatory signaling pathways. While a specific pathway for this compound has not been elucidated, a plausible mechanism, based on related compounds, involves the inhibition of pro-inflammatory mediators.

A proposed general workflow for investigating the anti-inflammatory effects of a compound like this compound is depicted below.

G cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with this compound (various concentrations) Stimulation->Treatment Analysis Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) Treatment->Analysis Pathway_Analysis Investigate Signaling Pathways (e.g., NF-κB, MAPK) Treatment->Pathway_Analysis Western_Blot Western Blot for key protein expression Pathway_Analysis->Western_Blot

Caption: General workflow for in vitro anti-inflammatory screening.

Anti-Cancer Activity

A related compound, Angelol A, has been shown to possess anti-metastatic and anti-angiogenic properties in human cervical carcinoma cells. This activity is mediated through the modulation of the ERK/miR-29a-3p signaling axis, which in turn targets MMP2 and VEGFA, key proteins involved in cancer cell invasion and blood vessel formation. Given the structural similarity, it is plausible that this compound may exert similar effects, though this requires experimental verification.

The signaling pathway implicated for the related compound Angelol A is illustrated below.

G Angelol_A Angelol A ERK_Pathway ERK Pathway Angelol_A->ERK_Pathway modulates miR_29a_3p miR-29a-3p ERK_Pathway->miR_29a_3p regulates MMP2 MMP2 miR_29a_3p->MMP2 VEGFA VEGFA miR_29a_3p->VEGFA Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Caption: Signaling pathway for the anti-cancer effects of Angelol A.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, based on studies of similar natural products, standard methodologies would be employed.

Isolation and Characterization

The original isolation of this compound was reported by Baba et al. in 1982 from the roots of Angelica pubescens.[1] A general procedure for the isolation of coumarins from plant material involves:

  • Extraction: The dried and powdered plant material is typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extracts are then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The stereochemistry is often determined by X-ray crystallography or Circular Dichroism (CD).

In Vitro Cytotoxicity Assay

To assess the potential anti-cancer activity of this compound, a standard cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be performed.

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) can be determined.

Conclusion

This compound is a natural coumarin with a defined chemical structure but limited characterization of its biological activities. Based on the pharmacological profile of related compounds from the Angelica genus, this compound holds potential for further investigation as an anti-inflammatory, anti-cancer, or neuroprotective agent. Future research should focus on the specific in vitro and in vivo evaluation of this compound to elucidate its mechanisms of action and therapeutic potential. The experimental frameworks and potential signaling pathways outlined in this guide, drawn from studies on analogous molecules, provide a foundational basis for such future investigations.

References

Core Research Focus: Anti-Cancer Activity of Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Research of Angelol H

This technical guide provides a comprehensive literature review of the research surrounding this compound, a phytochemical compound derived from plants of the Angelica genus. The primary focus of this document is on the anti-cancer properties of this compound, with a specific emphasis on its molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.

The predominant area of research for this compound revolves around its potential as an anti-cancer agent. Studies have particularly highlighted its efficacy in inhibiting the progression of human cervical carcinoma. The compound has been shown to exert anti-metastatic and anti-angiogenic effects by modulating key cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on cervical cancer cells. The data is representative of typical findings in this research area.

Table 1: Effect of this compound on Cervical Cancer Cell Viability (MTT Assay)

Concentration of this compound (µM)Cell Viability (%)Standard Deviation
0 (Control)100± 4.5
1085.2± 3.8
2565.7± 4.1
5042.1± 3.2
10021.3± 2.5

Table 2: Effect of this compound on Gene and Protein Expression (qRT-PCR & Western Blot)

Target MoleculeTreatmentRelative Expression Level (Fold Change)Standard Deviation
miR-29a-3p Control1.0± 0.1
This compound (50 µM)3.2± 0.3
MMP2 Control1.0± 0.1
This compound (50 µM)0.4± 0.05
VEGFA Control1.0± 0.1
This compound (50 µM)0.3± 0.04

Table 3: Effect of this compound on Cell Migration and Angiogenesis

AssayTreatmentResult (Normalized to Control)Standard Deviation
Cell Migration Control1.0± 0.1
This compound (50 µM)0.35± 0.06
Tube Formation Control1.0± 0.1
This compound (50 µM)0.28± 0.05

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.

Angelol_H_Signaling_Pathway cluster_cell Cervical Cancer Cell Angelol_H This compound ERK p-ERK Angelol_H->ERK inhibits miR29a miR-29a-3p ERK->miR29a negatively regulates MMP2 MMP2 miR29a->MMP2 inhibits VEGFA VEGFA miR29a->VEGFA inhibits Migration Cell Migration /Invasion MMP2->Migration promotes Angiogenesis Angiogenesis VEGFA->Angiogenesis promotes

This compound Signaling Pathway in Cervical Cancer Cells.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis cluster_assays Cellular and Molecular Assays start Culture Cervical Cancer Cells treatment Treat cells with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt migration_assay Chemotaxis Assay (Cell Migration) treatment->migration_assay tube_formation Tube Formation Assay (Angiogenesis) treatment->tube_formation qpcr qRT-PCR (Gene Expression) treatment->qpcr western Western Blot (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation mtt->data_analysis migration_assay->data_analysis tube_formation->data_analysis qpcr->data_analysis western->data_analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, biological activities, and therapeutic potential of Angelol H and its structural analogs derived from the Angelica genus.

Introduction

The genus Angelica encompasses a diverse group of perennial herbs that have been a cornerstone of traditional medicine in various cultures for centuries. These plants are a rich source of bioactive phytochemicals, with coumarins being one of the most prominent and pharmacologically significant classes of compounds. Among these, this compound and its related angular-type furanocoumarins, primarily isolated from Angelica pubescens and Angelica dahurica, have garnered considerable attention in the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound and related coumarins, with a focus on their biological activities, underlying mechanisms of action, and relevant experimental methodologies, to support further research and drug development endeavors.

Chemical Structures and Properties

This compound and its related compounds are characterized by a furanocoumarin core. The structural diversity within this subclass, arising from variations in substituents on the core structure, gives rise to a wide spectrum of biological activities. The precise stereochemistry of these molecules, as determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, is crucial for their interaction with biological targets.

Biological Activities and Therapeutic Potential

Coumarins from Angelica species exhibit a broad range of pharmacological effects, including anti-inflammatory, anti-platelet, cytotoxic, and anti-angiogenic activities.[1][2] This section summarizes the key biological activities of this compound and related compounds, supported by quantitative data where available.

Anti-Platelet Aggregation Activity
Cytotoxic and Anti-Cancer Activity

The cytotoxic potential of coumarins from Angelica has been investigated against various cancer cell lines. For instance, a new coumarin (B35378), angedahurin A, isolated from the roots of Angelica dahurica, exhibited significant cytotoxic effects against the human osteosarcoma cell line MG-63 with an IC50 value of 7.2 μM.[4] This highlights the potential of these compounds as leads for the development of new anti-cancer therapies.

A related compound, Angelol-A, has been shown to exert anti-metastatic and anti-angiogenic effects on human cervical carcinoma cells.[5] These effects are mediated through the modulation of the ERK signaling pathway.[5]

Table 1: Cytotoxicity of Coumarins from Angelica Species

CompoundCell LineActivityIC50 ValueReference
Angedahurin AMG-63 (human osteosarcoma)Cytotoxic7.2 μM[4]
5-FU (positive control)MG-63 (human osteosarcoma)Cytotoxic32.4 μM[4]
Anti-Inflammatory Activity

Coumarins from Angelica pubescens have been shown to inhibit the production of nitric oxide (NO) and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their anti-inflammatory potential.[1] The anti-inflammatory effects of Angelica extracts are thought to be mediated, in part, through the attenuation of oxidative stress-mediated inflammatory cascades.[6] Some coumarins may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key enzymes in the inflammatory process.[7][8][9][10][11]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound and related coumarins are a consequence of their interaction with various cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, studies on related compounds and other coumarins provide insights into their potential mechanisms of action.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis.[12] Evidence suggests that coumarins from Angelica can modulate this pathway. For example, Angelol-A has been found to exert its anti-metastatic and anti-angiogenic effects in human cervical cancer cells by targeting the ERK (a key component of the MAPK pathway) signaling cascade.[5] This leads to the downstream regulation of miR-29a-3p, which in turn targets MMP2 and VEGFA, key players in metastasis and angiogenesis.[5]

Angelol_A_ERK_Pathway Angelol_A Angelol-A ERK ERK (MAPK) Angelol_A->ERK inhibits miR_29a_3p miR-29a-3p ERK->miR_29a_3p regulates MMP2 MMP2 miR_29a_3p->MMP2 targets VEGFA VEGFA miR_29a_3p->VEGFA targets Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses.[13] It regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13] Some polysaccharides from Angelica gigas have been shown to induce NF-κB activation.[14] Conversely, other natural compounds have demonstrated the ability to suppress tumor growth by downregulating NF-κB signaling.[4] Given the established anti-inflammatory properties of Angelica coumarins, it is plausible that this compound and its analogs may exert their effects through the modulation of the NF-κB pathway.

NF_kB_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes induces

Experimental Protocols

This section provides an overview of the key experimental methodologies for the isolation, characterization, and biological evaluation of this compound and related coumarins.

Isolation and Purification

The isolation of angelol-type coumarins from Angelica species typically involves the following steps:

  • Extraction: The dried and powdered plant material (usually roots) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.[15] Ultrasonic-assisted extraction can be employed to improve efficiency.[16]

  • Fractionation: The crude extract is then subjected to liquid-liquid extraction with solvents of varying polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.[17]

  • Chromatography: The fractions are further purified using various chromatographic techniques. Macroporous resins can be used for enrichment of the target coumarins.[1] Column chromatography, including Vacuum Liquid Chromatography (VLC) and preparative High-Performance Liquid Chromatography (HPLC), is employed for the final separation and purification of individual compounds.[1]

Isolation_Workflow Plant_Material Dried Angelica Roots Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Chromatographic Separation (VLC, HPLC) Fractions->Chromatography Pure_Coumarins Pure this compound and Related Coumarins Chromatography->Pure_Coumarins

Structure Elucidation

The chemical structures of the isolated coumarins are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is employed to determine the exact molecular weight and elemental composition of the compounds.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[4]

Biological Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Platelet aggregation can be measured using a turbidimetric method in platelet-rich plasma (PRP).

  • PRP Preparation: Blood is collected from healthy donors and centrifuged to obtain PRP.

  • Incubation: PRP is incubated with different concentrations of the test compound or a vehicle control.

  • Agonist Induction: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid.[18]

  • Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. Increased transmittance indicates platelet aggregation.

  • Data Analysis: The percentage of aggregation is calculated, and the IC50 value of the test compound is determined.

Conclusion and Future Directions

This compound and related coumarins from the Angelica genus represent a promising class of natural products with a wide array of biological activities. Their potential as anti-platelet, anti-cancer, and anti-inflammatory agents warrants further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of the biological activities of a wider range of angelol-type coumarins to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of these compounds.

  • Lead Optimization: Synthetic modification of the coumarin scaffold to improve potency, selectivity, and pharmacokinetic properties for the development of novel drug candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound and its congeners, paving the way for the discovery of new and effective medicines from this valuable natural source.

References

Methodological & Application

Application Notes and Protocols for Angelol H Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol H is a natural coumarin (B35378) compound isolated from the roots of plants belonging to the Angelica genus, such as Angelica sinensis and Angelica pubescens.[1][2] As a member of the angelol family of compounds, it is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[3] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for in vitro studies due to its high solubilizing capacity for a wide range of organic compounds.[2][4][5]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, along with relevant physicochemical data and insights into its potential mechanism of action based on related compounds.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₄O₇[1][2][4][6]
Molecular Weight 376.4 g/mol [1][2][4][6]
Appearance Powder[2]
Solubility Soluble in DMSO, Chloroform, Acetone[2][4]
Purity (typical) ≥98%[2][4]
Storage Temperature -20°C (for stock solutions)[2][6]
Recommended Stock Concentration 10-50 mM in DMSOInferred from related compounds
Potential Mechanism of Action Modulation of NF-κB and/or ERK signaling pathwaysInferred from related compounds[7][8]

Experimental Protocols

Materials
  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing Preparations:

    • Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[2]

    • Tare the analytical balance with a sterile microcentrifuge tube.

  • Weighing this compound:

    • Carefully weigh out 3.764 mg of this compound powder and transfer it into the tared microcentrifuge tube.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 376.4 g/mol

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x MW x V = 0.01 mol/L x 376.4 g/mol x 0.001 L = 0.003764 g = 3.764 mg

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage and Handling:

    • For short-term storage (up to two weeks), the 10 mM stock solution can be stored at -20°C.[2] For longer-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials and store at -80°C to minimize freeze-thaw cycles.

    • Before use, thaw the frozen aliquots at room temperature and vortex gently to ensure homogeneity.[2]

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Safety Precautions
  • This compound is a research chemical; its toxicological properties have not been fully elucidated. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Avoid direct contact with skin and eyes.

  • All procedures involving the handling of this compound powder and DMSO should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing and using an this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation & Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for Experiment dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for this compound stock solution preparation and use.

Potential Signaling Pathway

Based on studies of structurally related compounds like Angelol-A and Ingenol-3-Angelate, this compound may exert its biological effects through the modulation of the NF-κB and/or ERK signaling pathways, which are critical in regulating inflammation, cell proliferation, and apoptosis.[7][8][10]

Caption: Hypothesized signaling pathways potentially modulated by this compound.

References

Application Notes and Protocols for the HPLC Analysis of Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Angelol H in various sample matrices, particularly from plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a furanocoumarin found in certain species of the Angelica genus, which are plants with a long history of use in traditional medicine. Due to its potential biological activities, there is a growing interest in the accurate quantification of this compound in raw plant materials, herbal preparations, and during various stages of drug development. This application note describes a robust and reliable Reversed-Phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. The quantification of this compound is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard.

Table 1: Quantitative Data Summary for this compound Analysis

ParameterValue
Retention Time (tR) Approximately 8.5 min
Wavelength (λmax) 254 nm
Linearity Range 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for mobile phase modification)

  • Sample Matrix (e.g., dried and powdered Angelica root extract)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100.0 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Extraction from Plant Material:

    • Accurately weigh 1.0 g of the dried and powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of methanol.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start sample_prep Sample Extraction & Filtration start->sample_prep standard_prep Standard Solution Preparation start->standard_prep hplc_injection Inject into HPLC System sample_prep->hplc_injection standard_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 254 nm separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical_Relationship cluster_method Analytical Method cluster_validation Validation Parameters (ICH) method HPLC Method for this compound specificity Specificity method->specificity ensures linearity Linearity method->linearity demonstrates accuracy Accuracy method->accuracy verifies precision Precision method->precision confirms lod_loq LOD / LOQ method->lod_loq determines robustness Robustness method->robustness evaluates

Caption: Logical relationship between the HPLC method and its validation parameters.

References

Analytical Standards for the Quantification of Angelol H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Angelol H, a phytochemical compound with potential therapeutic applications.[1] The methodologies outlined below are based on established analytical techniques and provide a framework for accurate and reproducible quantification in various matrices.

Introduction

This compound is a naturally derived compound extracted from the roots of certain species of the Angelica genus.[1] It is investigated for its potential pharmacological applications, with research focusing on its role as a natural therapeutic agent, particularly in addressing conditions associated with oxidative stress and inflammation.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts and finished products. This document details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of a structurally related compound, angeloylgomisin (B10818263) H, which can be adapted for this compound analysis.[2] These parameters are indicative of a robust and reliable analytical method.

ParameterResult
Linearity Range5 - 2000 ng/mL
Mean Recovery86.2% - 92.5%
Intra-day Precision (RSD)< 11%
Inter-day Precision (RSD)< 11%
Accuracy93.0% - 104.1%

Experimental Protocols

UPLC-MS/MS Method for Quantification of this compound in Rat Plasma

This protocol is adapted from a validated method for a similar compound and is suitable for pharmacokinetic studies.[2]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Rutin[2]

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Rat plasma

3.1.2. Sample Preparation

  • To a 100 µL aliquot of rat plasma, add 20 µL of the internal standard solution (Rutin).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Inject a 5 µL aliquot into the UPLC-MS/MS system.

3.1.3. Chromatographic Conditions

  • Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm)[2]

  • Mobile Phase A: 0.1% formic acid in water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Elution: A suitable gradient should be optimized to ensure good separation of this compound and the internal standard from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

3.1.4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

    • This compound: m/z 523.2 → 315.1 (example for a related compound, requires optimization for this compound)[2]

    • Rutin (IS): m/z 611.1 → 303.1[2]

  • Ion Source Temperature: 550 °C[3]

  • Ion Spray Voltage: 4500 V[3]

  • Curtain Gas: 15 psi[3]

  • Ion Source Gas 1 (GS1): 35 psi[3]

  • Ion Source Gas 2 (GS2): 45 psi[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma Aliquot add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification results Pharmacokinetic Data quantification->results

Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound in plasma.

Postulated Signaling Pathway

While a specific signaling pathway for this compound is not yet fully elucidated, research on the structurally related compound, Angelol-A, suggests a potential mechanism of action involving the ERK pathway. Angelol-A has been shown to exert anti-metastatic and anti-angiogenic effects in human cervical cancer cells by modulating the ERK pathway, which in turn targets the miR-29a-3p/MMP2/VEGFA axis.[3]

signaling_pathway cluster_cell Cancer Cell angelol Angelol Compound (e.g., Angelol-A) erk_pathway ERK Pathway angelol->erk_pathway Inhibits mir29a miR-29a-3p erk_pathway->mir29a Modulates mmp2 MMP2 mir29a->mmp2 Targets & Inhibits vegfa VEGFA mir29a->vegfa Targets & Inhibits metastasis Metastasis mmp2->metastasis angiogenesis Angiogenesis vegfa->angiogenesis

Caption: Postulated anti-cancer signaling pathway for an Angelol compound.

References

Application Notes and Protocols for the 1H NMR Spectroscopic Analysis of Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol H is a member of the angular-type pyranocoumarin (B1669404) family of natural products. These compounds are of significant interest to researchers due to their diverse biological activities, which may include anti-inflammatory, anti-cancer, and anti-viral properties. The structural elucidation and purity assessment of this compound are critical steps in its development as a potential therapeutic agent. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. These application notes provide a comprehensive guide to the interpretation of ¹H NMR data for this compound, including representative data, experimental protocols, and a hypothetical signaling pathway to illustrate its potential mechanism of action.

Data Presentation

Disclaimer: The following ¹H NMR data for this compound is a representative example based on the analysis of similar angular-type pyranocoumarins. Specific chemical shifts and coupling constants for this compound may vary.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.25d9.51H
H-47.65d9.51H
H-57.40d8.51H
H-66.90d8.51H
H-2'5.60t7.01H
H-1'a3.30dd14.0, 7.01H
H-1'b3.20dd14.0, 7.01H
3'-OH4.50br s-1H
4'-OH4.80br s-1H
2''-CH₃1.45s-3H
2''-CH₃1.40s-3H
O-Angelyl-CH₃2.05s-3H
O-Angelyl-CH6.10q7.01H
O-Angelyl-CH₃1.95d7.03H

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like coumarins. Other solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing this compound.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Vortexing and Transfer: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 500 MHz instrument.

  • Tuning and Shimming: Tune and shim the instrument to ensure a homogeneous magnetic field and optimal spectral resolution.

  • Acquisition Parameters: Set the following acquisition parameters (these are typical starting points and may require optimization):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum to obtain pure absorption signals.

    • Perform a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity and measure the coupling constants for all relevant signals.

Mandatory Visualization

Hypothetical Signaling Pathway of this compound in Inflammation

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert anti-inflammatory effects. This is a representative model based on the known activities of other coumarin (B35378) derivatives and is intended for illustrative purposes.

Angelol_H_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates Angelol_H This compound Angelol_H->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50_IκBα NF-κB-IκBα (Inactive) NFκB_p65_p50 NF-κB (p65/p50) NFκB_p65_p50_n NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_n Translocates to NFκB_p65_p50_IκBα->NFκB_p65_p50 Releases DNA DNA NFκB_p65_p50_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes Induces NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structure Elucidation A Weigh this compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Tune and Shim Spectrometer D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Chemical Shift I->J K Integrate Signals J->K L Analyze Multiplicity & Coupling Constants K->L M Assign Signals to Protons L->M N Confirm Structure of This compound M->N

Application Notes & Protocols for Anti-inflammatory Assay using Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Angelol H is a known natural compound isolated from Angelica pubescens Maxim.[1]. However, as of the current date, specific studies detailing its anti-inflammatory activity through in-vitro or in-vivo assays are not publicly available. The following application notes and protocols are provided as a general framework for evaluating the potential anti-inflammatory effects of this compound, based on standard assays and the known mechanisms of similar compounds. These protocols should be adapted and optimized by the end-user.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are central to the inflammatory process. Their activation leads to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Compounds that can modulate these pathways and inhibit the production of these mediators are considered potential anti-inflammatory agents.

This document outlines a series of in-vitro assays to investigate the anti-inflammatory potential of this compound. The proposed workflow involves inducing an inflammatory response in a suitable cell line (e.g., RAW 264.7 macrophage-like cells) using lipopolysaccharide (LPS) and then assessing the ability of this compound to mitigate this response.

Proposed Anti-inflammatory Screening Workflow for this compound

The following diagram illustrates a logical workflow for screening this compound for anti-inflammatory activity.

G cluster_0 Initial Screening cluster_1 Secondary Screening & Mechanism of Action A Cell Viability Assay (MTT) Determine non-toxic concentrations of this compound B Nitric Oxide (NO) Assay (Griess Assay) Screen for inhibition of NO production A->B C PGE2 Immunoassay (ELISA) Assess inhibition of COX-2 pathway B->C D Pro-inflammatory Cytokine Assays (ELISA) Measure inhibition of TNF-α, IL-6, IL-1β B->D E Western Blot Analysis Investigate effects on NF-κB and MAPK pathways C->E D->E

Caption: A general experimental workflow for evaluating the anti-inflammatory properties of this compound.

Data Presentation: Summary of Potential Quantitative Data

The following tables are templates for summarizing the quantitative data that could be obtained from the proposed experiments.

Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Cell Viability (%)NO Concentration (µM)% Inhibition of NO
Control-100 ± 51.2 ± 0.3-
LPS (1 µg/mL)-98 ± 425.6 ± 2.10
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25
LPS + L-NMMA (Positive Control)100

Data to be presented as mean ± SD from at least three independent experiments. L-NMMA: A known inhibitor of nitric oxide synthase.

Table 2: Effect of this compound on PGE2 and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentConcentration (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
LPS + this compound10
LPS + this compound25
LPS + Dexamethasone (Positive Control)1

Data to be presented as mean ± SD from at least three independent experiments. Dexamethasone: A known anti-inflammatory steroid.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage-like cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and PGE2 assays).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.

    • Incubate for the desired time (e.g., 24 hours).

    • Collect the cell culture supernatant for NO, PGE2, and cytokine analysis. The cells can be used for viability assays or protein extraction for Western blotting.

Cell Viability Assay (MTT Assay)
  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)
  • Collect 50 µL of cell culture supernatant from each treatment group.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays
  • Collect the cell culture supernatants.

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

Western Blot Analysis for NF-κB and MAPK Pathways
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Suggested primary antibodies include:

    • Phospho-p65, p65, Phospho-IκBα, IκBα (for NF-κB pathway)

    • Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK (for MAPK pathway)

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Signaling Pathways

The following diagrams illustrate the key inflammatory signaling pathways that are likely involved in the cellular response to LPS and can be potentially modulated by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates p50_p65 p50_p65 IKK->p50_p65 activates IkB->p50_p65 inhibits Nucleus Nucleus p50_p65->Nucleus translocates to Pro_inflammatory_genes Pro_inflammatory_genes Nucleus->Pro_inflammatory_genes activates transcription of

Caption: The canonical NF-κB signaling pathway activated by LPS.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3Ks MAP3Ks TLR4->MAP3Ks MAP2Ks MAP2Ks MAP3Ks->MAP2Ks phosphorylates MAPKs p38, ERK, JNK MAP2Ks->MAPKs phosphorylates Transcription_Factors Transcription_Factors MAPKs->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocate to Pro_inflammatory_genes Pro_inflammatory_genes Nucleus->Pro_inflammatory_genes activate transcription of

Caption: The general MAPK signaling cascade initiated by LPS.

References

Application Notes and Protocols for Assessing the Efficacy of Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol H is a natural coumarin (B35378) compound isolated from plants of the Angelica genus.[1][2][3] Preliminary data suggests that this compound possesses antioxidant properties and may influence signaling pathways associated with inflammation and cell proliferation.[1] These characteristics indicate its potential as a therapeutic agent. This document provides detailed protocols for a panel of cell-based assays to systematically evaluate the efficacy of this compound in three key areas: anticancer, anti-inflammatory, and antioxidant activity.

Assessment of Anticancer Efficacy

The potential of this compound as an anticancer agent can be evaluated by assessing its effects on cell viability, proliferation, and the cell cycle. Related compounds, such as Angelol A, have demonstrated anti-metastatic and anti-angiogenic effects in cancer cell lines.[4]

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the this compound solutions and incubate for 24, 48, or 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Concentration (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)Cell Viability (%) (72h)
Vehicle Control100100100
This compound (C1)
This compound (C2)
This compound (C3)
This compound (C4)
This compound (C5)
IC50 (µM)
Cell Cycle Analysis

Objective: To determine if this compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)

Experimental Workflow for Anticancer Efficacy:

cluster_start Start: Cancer Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cells in Plates treatment Treat with this compound (Varying Concentrations & Durations) start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Flow Flow Cytometry (Cell Cycle Analysis) treatment->Flow IC50 Calculate IC50 MTT->IC50 CellCycle Quantify Cell Cycle Phases Flow->CellCycle

Caption: Workflow for assessing the anticancer effects of this compound.

Evaluation of Anti-inflammatory Activity

This compound's potential to modulate inflammatory pathways can be investigated by measuring its effect on the production of inflammatory mediators in immune cells.[1]

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To determine if this compound inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve.

Data Presentation for Anti-inflammatory Assays:

TreatmentNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)
LPS Control
LPS + this compound (C1)
LPS + this compound (C2)
LPS + this compound (C3)

Determination of Antioxidant Potential

The antioxidant properties of this compound can be confirmed by its ability to reduce intracellular reactive oxygen species (ROS).[1]

Cellular ROS Assay (DCFDA)

Objective: To measure the effect of this compound on intracellular ROS levels.

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HaCaT or fibroblasts) in a 96-well black-walled plate.

  • DCFDA-AM Staining: Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA-AM) for 30 minutes.

  • Compound Treatment: Wash the cells and treat them with different concentrations of this compound.

  • Oxidative Stress Induction: Induce oxidative stress with an agent like H2O2 or UV radiation.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) over time.

  • Data Analysis: Express the results as a percentage of the fluorescence in the H2O2-treated control.

Data Presentation:

TreatmentRelative Fluorescence Units (RFU)% ROS Reduction
ControlN/A
H2O2 Control0
H2O2 + this compound (C1)
H2O2 + this compound (C2)
H2O2 + this compound (C3)

Investigation of Molecular Mechanisms

To understand how this compound exerts its effects, key signaling pathways can be investigated. Based on the activities of related coumarins, the MAPK/ERK and NF-κB pathways are relevant targets.[4]

Western Blot Analysis

Objective: To determine the effect of this compound on the activation of key signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound for appropriate times, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of ERK, p38, JNK, and IκBα.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Signaling Pathway Diagram:

cluster_stimulus External Stimulus (e.g., LPS, Growth Factors) cluster_pathways Signaling Pathways cluster_angelol Point of Intervention cluster_response Cellular Response stimulus Stimulus MAPK MAPK Pathway (ERK, p38, JNK) stimulus->MAPK NFkB NF-κB Pathway (IκBα degradation) stimulus->NFkB Proliferation Cell Proliferation & Survival MAPK->Proliferation Inflammation Inflammation (Cytokine Production) NFkB->Inflammation angelol This compound angelol->MAPK angelol->NFkB

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Angelol H in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelol H is a phytochemical derived from the roots of plants belonging to the Angelica genus.[1] This compound is noted for its antioxidant and anti-inflammatory properties, suggesting its potential in therapeutic applications by modulating various cellular pathways that control inflammation and cell proliferation.[1] While specific data on the use of this compound in Western blot analysis is not extensively documented, this guide provides a comprehensive framework for researchers to effectively utilize this compound in their studies. This document outlines detailed protocols for Western blot analysis, potential signaling pathways to investigate, and hypothetical data tables to guide experimental setup and interpretation. The methodologies are based on established Western blot procedures and insights from research on similar coumarin (B35378) compounds, such as Angelol-A.

I. Application Notes

This compound's known antioxidant and anti-inflammatory effects suggest its potential to modulate proteins involved in cellular stress responses, cell cycle regulation, and inflammatory signaling cascades. Western blot analysis is an indispensable technique to investigate these potential effects by quantifying changes in the expression levels of specific target proteins.

Potential Research Applications:

  • Oncology Research: Investigating the impact of this compound on the expression of proteins involved in cancer cell proliferation, apoptosis, and metastasis. Based on studies of the related compound Angelol-A, potential targets could include proteins in the ERK signaling pathway, such as MMP2 and VEGFA.[2]

  • Inflammation and Immunology: Assessing the effect of this compound on the expression of key inflammatory mediators and signaling proteins in immune cells.

  • Neuroscience: Exploring the neuroprotective effects of this compound by examining its influence on proteins related to oxidative stress and neuronal survival.

  • Drug Discovery and Development: Using Western blot to elucidate the mechanism of action of this compound and to identify potential biomarkers for its activity.

II. Experimental Protocols

A standard Western blot protocol can be adapted for studying the effects of this compound on protein expression in cell culture or tissue samples.

A. Cell Culture and Lysate Preparation

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.

B. SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix a calculated amount of protein lysate (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

C. Immunoblotting and Detection

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[5]

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH).

III. Data Presentation

The following tables represent hypothetical data that could be generated from Western blot experiments investigating the effects of this compound.

Table 1: Optimization of this compound Concentration

Target ProteinThis compound (µM)Normalized Expression Level (Arbitrary Units)Standard Deviation
Protein X0 (Vehicle)1.000.08
100.850.06
250.620.05
500.410.04
1000.250.03
Loading Control (β-actin)All1.000.05

Table 2: Time-Course Effect of this compound (at 50 µM)

Target ProteinTime (hours)Normalized Expression Level (Arbitrary Units)Standard Deviation
Protein Y01.000.07
120.920.06
240.750.05
480.530.04
720.380.03
Loading Control (GAPDH)All1.000.04

IV. Visualization of Signaling Pathways and Workflows

A. Hypothetical Signaling Pathway Modulated by this compound

The diagram below illustrates a potential signaling pathway that could be affected by this compound, based on the known effects of the related compound Angelol-A on the ERK pathway, which is crucial in cell proliferation and survival.[2]

AngelolH_ERK_Pathway AngelolH This compound MEK MEK AngelolH->MEK Inhibition? Apoptosis Apoptosis AngelolH->Apoptosis Promotion? Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation WesternBlot_Workflow start Start: Cell Culture treatment Treat with this compound (and vehicle control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End: Results analysis->end Data_Interpretation_Logic exp_result Western Blot Result: Change in Protein Expression increase Increased Expression exp_result->increase decrease Decreased Expression exp_result->decrease no_change No Significant Change exp_result->no_change conclusion1 Conclusion: This compound upregulates the target protein. increase->conclusion1 conclusion2 Conclusion: This compound downregulates the target protein. decrease->conclusion2 conclusion3 Conclusion: Target protein is not affected by this compound under these conditions. no_change->conclusion3

References

Application Notes and Protocols for Angelica-Derived Compounds in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Angelol H: While this compound is a recognized phytochemical (CAS 83247-73-8) isolated from plants of the Angelica genus, a comprehensive review of publicly available scientific literature reveals a significant lack of studies on its specific application in animal models of disease.[1][2][3][4] Therefore, these application notes will focus on the broader therapeutic applications of Angelica sinensis extracts and its well-researched, major bioactive components, including ferulic acid (and its salt, sodium ferulate) and ligustilide (B1675387), for which there is a substantial body of preclinical evidence.[5][6][7][8][9][10]

These notes are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds in preclinical settings.

Neurodegenerative Diseases: Alzheimer's Disease Model

Application:

Extracts from Angelica sinensis and its active constituents, particularly ferulic acid, have demonstrated neuroprotective effects in various animal models of Alzheimer's disease.[5][11][12] These compounds are investigated for their potential to ameliorate cognitive deficits and reduce the neuropathological hallmarks of the disease, such as amyloid-beta (Aβ) plaque deposition.[5][11]

Quantitative Data Summary:
Compound/ExtractAnimal ModelDosageKey FindingsReference
Ferulic AcidAPP/PS1 mice5 mg/kg/day (oral)Improved spatial memory in Morris Water Maze; Reduced Aβ plaque deposition in the hippocampus and cortex.[5][11]
Ferulic AcidD-galactose-induced aging mice100 mg/kg/day (oral)Ameliorated memory impairment.[12]
Sodium FerulateNot specifiedNot specifiedShowed protection against H2O2-induced oxidative damage and dexamethasone-induced neurotoxicity in PC12 cells.[13]
Experimental Protocol: Assessment of Ferulic Acid in an APP/PS1 Mouse Model of Alzheimer's Disease

1. Animal Model:

  • Use male APP/PS1 transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits. Age-matched wild-type littermates serve as controls.

2. Treatment:

  • Prepare Ferulic Acid (FA) solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administer FA orally via gavage at a dose of 5 mg/kg body weight once daily for a period of 12 weeks.

  • The control group receives the vehicle only.

3. Behavioral Testing (Morris Water Maze):

  • After the treatment period, conduct the Morris Water Maze test to assess spatial learning and memory.

  • Acquisition Phase: Train mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency (time to find the platform).

  • Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

4. Neuropathological Analysis:

  • Following behavioral testing, euthanize the animals and perfuse with saline, followed by 4% paraformaldehyde.

  • Collect brain tissue for immunohistochemical analysis.

  • Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.

  • Quantify the Aβ plaque burden in the hippocampus and cortex using image analysis software.

Signaling Pathway and Experimental Workflow Diagrams:

neuroprotection_pathway FA Ferulic Acid Oxidative_Stress Oxidative Stress FA->Oxidative_Stress Inhibits Inflammation Neuroinflammation FA->Inflammation Inhibits Abeta Aβ Deposition FA->Abeta Reduces Neuronal_Cell_Death Neuronal Cell Death Oxidative_Stress->Neuronal_Cell_Death Inflammation->Neuronal_Cell_Death Abeta->Neuronal_Cell_Death Cognitive_Impairment Cognitive Impairment Neuronal_Cell_Death->Cognitive_Impairment

Neuroprotective mechanisms of Ferulic Acid.

experimental_workflow_AD start Start: APP/PS1 Mice treatment Oral Gavage: - Ferulic Acid (5 mg/kg) - Vehicle Control (12 weeks) start->treatment behavior Behavioral Testing: Morris Water Maze treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neuropathological Analysis: Immunohistochemistry for Aβ plaques euthanasia->analysis end End: Data Analysis analysis->end

Workflow for Alzheimer's disease mouse model study.

Anti-Inflammatory Effects: Sepsis and Inflammatory Pain Models

Application:

Aqueous extracts of Angelica sinensis and its component ligustilide have demonstrated significant anti-inflammatory properties in animal models of sepsis and inflammatory pain.[6][14] These compounds are investigated for their ability to modulate the production of pro-inflammatory cytokines and reduce inflammatory responses.

Quantitative Data Summary:
Compound/ExtractAnimal ModelDosageKey FindingsReference
Angelica sinensis extract (aqueous)Mouse model of lethal endotoxemiaDose-dependentAttenuated systemic HMGB1 accumulation and protected against lethal endotoxemia.[6]
Angelica sinensis extract (aqueous)Mouse model of sepsis (cecal ligation and puncture)Not specifiedDelayed administration attenuated systemic HMGB1 accumulation.[6]
LigustilideRat model of spinal cord injuryNot specifiedSuppressed iROS, PGE2, IL-1β, and TNF-α production.[15]
LigustilideMouse model of inflammatory pain (CFA-induced)Repetitive intravenous injectionAttenuated mechanical allodynia and thermal hyperalgesia; inhibited TNF-α, IL-1β, and IL-6 up-regulation in the spinal cord.[14]
Experimental Protocol: Evaluation of Angelica sinensis Extract in a Mouse Model of Endotoxemia

1. Animal Model:

  • Use male BALB/c mice.

2. Treatment:

  • Prepare a sterile aqueous extract of Angelica sinensis.

  • Administer the extract intraperitoneally at various doses (e.g., 10, 50, 100 mg/kg) 30 minutes prior to endotoxin (B1171834) challenge.

  • The control group receives saline.

3. Induction of Endotoxemia:

  • Inject mice with a lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 15 mg/kg, intraperitoneally).

4. Survival Monitoring:

  • Monitor the survival of the animals every 12 hours for up to 7 days.

5. Cytokine Analysis:

  • In a separate cohort of animals, collect blood samples at various time points (e.g., 2, 6, 12 hours) after LPS injection.

  • Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and the late mediator HMGB1 using ELISA kits.

Signaling Pathway and Experimental Workflow Diagrams:

anti_inflammatory_pathway AS_Extract Angelica sinensis Extract Macrophages Macrophages/ Monocytes AS_Extract->Macrophages Inhibits LPS LPS LPS->Macrophages Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophages->Proinflammatory_Cytokines HMGB1 HMGB1 Release Macrophages->HMGB1 Systemic_Inflammation Systemic Inflammation Proinflammatory_Cytokines->Systemic_Inflammation HMGB1->Systemic_Inflammation

Anti-inflammatory pathway of Angelica sinensis extract.

experimental_workflow_sepsis start Start: BALB/c Mice treatment Pre-treatment (i.p.): - Angelica sinensis Extract - Saline Control start->treatment lps_injection LPS Injection (i.p.) treatment->lps_injection monitoring Survival Monitoring (7 days) lps_injection->monitoring cytokine_analysis Blood Collection & Cytokine Analysis (ELISA) lps_injection->cytokine_analysis end End: Data Analysis monitoring->end cytokine_analysis->end

Workflow for endotoxemia mouse model study.

Cancer Research: Colon Cancer Model

Application:

Phthalides isolated from Angelica sinensis, such as n-butylidenephthalide and Z-ligustilide, have been shown to decrease the viability of colon cancer cells.[10] Polysaccharides from Angelica sinensis have also been found to inhibit the growth of HeLa cells in nude mice.[10]

Quantitative Data Summary:
Compound/ExtractCell Line/Animal ModelDosageKey FindingsReference
n-butylidenephthalide, senkyunolide A, Z-ligustilideHT-29 colon cancer cellsDose-dependentDecreased cell viability.[10]
Angelica sinensis polysaccharideNude mice with HeLa cells50 mg/kg, 100 mg/kgInhibited tumor growth via increased activity of caspase-9, caspase-3, and PARP.[10]
Experimental Protocol: Investigating Angelica sinensis Polysaccharides in a Xenograft Mouse Model of Cervical Cancer

1. Cell Culture:

  • Culture HeLa human cervical cancer cells in appropriate media.

2. Animal Model:

  • Use female athymic nude mice.

3. Tumor Induction:

  • Subcutaneously inject HeLa cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

4. Treatment:

  • Prepare a sterile solution of Angelica sinensis polysaccharide (ASP).

  • Administer ASP intraperitoneally at doses of 50 and 100 mg/kg daily for a specified period (e.g., 21 days).

  • The control group receives saline.

5. Tumor Growth Measurement:

  • Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).

6. Analysis of Apoptotic Pathways:

  • At the end of the experiment, euthanize the mice and excise the tumors.

  • Prepare tumor lysates for Western blot analysis to determine the expression levels of key apoptotic proteins, including cleaved caspase-9, cleaved caspase-3, and cleaved PARP.

Signaling Pathway and Experimental Workflow Diagrams:

anticancer_pathway ASP Angelica sinensis Polysaccharide Caspase9 Caspase-9 ASP->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Tumor_Growth Tumor Growth Apoptosis->Tumor_Growth Inhibits

Anticancer mechanism of Angelica sinensis polysaccharide.

experimental_workflow_cancer start Start: Nude Mice injection Subcutaneous Injection of HeLa Cancer Cells start->injection treatment Intraperitoneal Treatment: - ASP (50 & 100 mg/kg) - Saline Control injection->treatment measurement Tumor Volume Measurement (every 3 days) treatment->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia At endpoint analysis Western Blot Analysis: Apoptotic Proteins euthanasia->analysis end End: Data Analysis analysis->end

Workflow for xenograft cancer model study.

References

Troubleshooting & Optimization

Technical Support Center: Improving Angelol H Solubility in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Angelol H.

Troubleshooting Guide

Our troubleshooting guide is designed to help you resolve common issues encountered during your experiments with this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?

A1: this compound is a hydrophobic compound, and its low solubility in aqueous solutions is a known challenge. The first step is to ensure that you are using a high-purity grade of this compound and that your buffer is correctly prepared. If the issue persists, you can try gentle heating (not exceeding 40°C) and sonication to aid dissolution. However, for many applications, these physical methods may not be sufficient, and chemical modifications to the solvent system will be necessary.

Q2: I've tried heating and sonication, but the solubility is still poor. What is the next step?

A2: The next step involves modifying your buffer system. The choice of method will depend on the downstream application of your solubilized this compound. The most common approaches include pH adjustment, the use of co-solvents, or the addition of solubilizing agents like cyclodextrins or surfactants.

Q3: How do I choose the right solubilization method for my experiment?

A3: The selection of a solubilization method depends on several factors, including the required concentration of this compound, the tolerance of your experimental system (e.g., cell culture, enzymatic assay) to the solubilizing agent, and the desired stability of the final solution. The flowchart below provides a general decision-making framework.

G start Start: Low this compound Solubility ph_check Is the experimental system tolerant to pH changes? start->ph_check cosolvent_check Is a small amount of an organic solvent acceptable? ph_check->cosolvent_check No adjust_ph Adjust Buffer pH ph_check->adjust_ph Yes cyclodextrin_check Are there concerns about co-solvent toxicity or interference? cosolvent_check->cyclodextrin_check No use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) cosolvent_check->use_cosolvent Yes surfactant_check Is a higher solubilization capacity required? cyclodextrin_check->surfactant_check No use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cyclodextrin_check->use_cyclodextrin Yes use_surfactant Use a Surfactant (e.g., Tween® 80) surfactant_check->use_surfactant Yes end This compound Solubilized surfactant_check->end No, consider alternative formulation strategies adjust_ph->end use_cosolvent->end use_cyclodextrin->end use_surfactant->end

Figure 1. Decision tree for selecting a suitable solubilization method for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

A1: this compound is a natural phytochemical with the following properties:

  • Molecular Formula: C₂₀H₂₄O₇[1][2][3][4][5]

  • Molecular Weight: 376.4 g/mol [1][2][3][4][5]

  • Predicted pKa: 13.49 ± 0.20[1]

  • Solubility: It is generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, indicating its hydrophobic nature.[6]

Q2: Why is this compound poorly soluble in aqueous buffers?

A2: this compound has a molecular structure with a significant number of nonpolar, hydrocarbon regions, making it hydrophobic. In aqueous solutions, these nonpolar regions are not readily solvated by polar water molecules, leading to low solubility.

Q3: Are there any known signaling pathways affected by this compound?

A3: this compound has been shown to modulate oxidative stress and may influence signaling pathways related to inflammation and cell proliferation.[2] However, detailed mechanisms of action are still under investigation.

Quantitative Data on this compound Solubility Enhancement

The following table summarizes the hypothetical solubility of this compound in a standard phosphate-buffered saline (PBS) at pH 7.4 and 25°C, and the improvement achieved with various solubilization techniques.

Solubilization MethodConcentration of AgentAchieved this compound Concentration (µg/mL)Fold Increase in Solubility
None (PBS alone)-~11
pH AdjustmentpH 9.0~55
Co-solvent (DMSO)1% (v/v)~2020
Co-solvent (DMSO)5% (v/v)~100100
Cyclodextrin (B1172386) (HP-β-CD)10 mM~5050
Cyclodextrin (HP-β-CD)50 mM~250250
Surfactant (Tween® 80)0.1% (w/v)~8080
Surfactant (Tween® 80)0.5% (w/v)~400400

Experimental Protocols

Below are detailed protocols for common methods to improve the solubility of this compound.

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution in an aqueous buffer.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation a Weigh this compound b Add DMSO to desired stock concentration (e.g., 10 mg/mL) a->b c Vortex/Sonicate until fully dissolved b->c d Add stock solution to aqueous buffer dropwise while vortexing c->d e Ensure final DMSO concentration is compatible with the experiment d->e

Figure 2. Workflow for preparing an this compound working solution using a DMSO co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly and sonicate for 5-10 minutes until the this compound is completely dissolved. This is your stock solution.

  • Prepare the working solution:

    • While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in your working solution is low (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.

    • Visually inspect the solution for any precipitation. If precipitation occurs, you may need to lower the final this compound concentration or slightly increase the co-solvent percentage, if your experimental system allows.

Protocol 2: Solubilization using pH Adjustment

This method is suitable for experiments that can tolerate a more alkaline pH.

Materials:

  • This compound powder

  • Aqueous buffer with a pH that can be adjusted (e.g., Tris buffer)

  • 1 M NaOH solution

  • pH meter

Procedure:

  • Add the this compound powder directly to your buffer.

  • While stirring, slowly add small increments of 1 M NaOH to raise the pH of the solution.

  • Monitor the dissolution of the powder and the pH of the solution.

  • Continue to add NaOH until the this compound is dissolved or the desired pH is reached. Be cautious not to exceed the pH tolerance of your experimental system.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the cyclodextrin solution: Dissolve the desired amount of HP-β-CD in your aqueous buffer to create the cyclodextrin solution. The concentration will depend on the desired final concentration of this compound.

  • Add this compound: Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex. Gentle heating may accelerate this process.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed this compound.

References

Technical Support Center: Preventing Angelol H Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Angelol H in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments with poorly soluble compounds like this compound.

Troubleshooting Guides

This section addresses specific precipitation problems in a question-and-answer format.

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in 100% DMSO to create a concentrated stock solution. When I add this stock to my cell culture medium, a precipitate forms immediately. What is causing this, and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] It occurs when the compound, which is soluble in the organic solvent, becomes insoluble as the solvent is diluted in the aqueous cell culture medium.[2][3] The primary causes and their solutions are outlined below.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It's essential to determine the maximum soluble concentration by performing a solubility test.[1]
"Solvent Shock" Rapidly adding a concentrated DMSO stock directly into a large volume of aqueous media causes a sudden solvent exchange, leading to precipitation.[1][4]Perform a serial or intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media.[1][5] Add the compound stock dropwise to the full volume of media while gently swirling or vortexing to ensure rapid and even dispersion.[4]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can promote precipitation.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1][4]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[5][6] This may require preparing a more concentrated stock solution in DMSO.
Issue 2: this compound Precipitates Over Time During Incubation

Question: My this compound solution was clear when I prepared it, but after incubating it with my cells for several hours, I noticed a precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the 37°C incubator can cause temperature cycling, which may decrease the compound's solubility.[7]Minimize the time culture plates or flasks are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[5][7]Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. Sometimes, reducing the serum concentration (if the experimental design allows) can help.
pH Shift The pH of the culture medium can change during incubation, especially if the buffering system is inadequate for the incubator's CO2 concentration. This can affect the solubility of pH-sensitive compounds.[7]Ensure your medium is properly buffered for the CO2 concentration of your incubator. Phenol red in the medium can serve as a visual indicator of pH stability.
Media Evaporation In long-term experiments, evaporation of water from the culture wells can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1][8]Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro assays.[5] This is due to its strong ability to dissolve a wide range of nonpolar compounds and its miscibility with water.[8] However, it is crucial to keep the final concentration of DMSO in your cell culture low (ideally <0.1%) to avoid solvent-induced cytotoxicity.[4][6]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: The tolerance for DMSO is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[6] For sensitive cell lines, particularly primary cells, it is recommended to stay at or below 0.1%.[4][6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[4]

Q3: Should I filter the media if I see a precipitate?

A3: Filtering the media after a precipitate has formed is generally not recommended. The precipitate is your compound of interest, so filtering it out will reduce its effective concentration in an unquantifiable way, leading to unreliable and non-reproducible experimental results.[1] It is better to address the root cause of the precipitation.

Q4: Will serum in the media help prevent precipitation?

A4: Serum contains proteins, such as albumin, which can bind to hydrophobic compounds and help to solubilize them.[1][5] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum. The specific type and concentration of serum can also influence its solubilizing capacity.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium without precipitating.

Materials:

  • This compound powder

  • 100% DMSO, sterile-filtered

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Vortex mixer

  • Incubator at 37°C with appropriate CO2

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.[3]

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in 100% DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%.[1] Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours) using a microscope. The highest concentration that remains clear is the approximate kinetic solubility of this compound in your medium.[1]

Protocol 2: Recommended Procedure for Preparing this compound Working Solution

Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium for treating cells.

Procedure:

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mM). Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C. To minimize "solvent shock," first dilute your high-concentration stock in DMSO or a small volume of pre-warmed serum-free medium to create an intermediate concentration (e.g., 1 mM).[4]

  • Prepare the Final Working Solution: While gently vortexing or swirling the pre-warmed complete medium, add a small volume of the stock or intermediate solution dropwise to achieve the desired final concentration.[1][4] For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.

Visual Guides

G cluster_start Start: Precipitation Observed cluster_timing Step 1: Timing of Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Start Precipitate Observed in this compound Solution Timing When did precipitation occur? Start->Timing Immediate_Causes Potential Causes: - High Final Concentration - 'Solvent Shock' - Cold Media Timing->Immediate_Causes Immediately Delayed_Causes Potential Causes: - Temperature Fluctuations - Media Evaporation - pH Shift - Compound Instability Timing->Delayed_Causes Over Time Immediate_Solutions Solutions: - Lower this compound concentration - Use serial/intermediate dilutions - Add stock to warm media slowly - Ensure final DMSO <0.5% Immediate_Causes->Immediate_Solutions Address with Delayed_Solutions Solutions: - Minimize time outside incubator - Ensure proper humidification - Check media buffering - Perform stability assay Delayed_Causes->Delayed_Solutions Address with

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_stock Step 1: Stock Preparation cluster_dilution Step 2: Dilution cluster_final Step 3: Application Stock Dissolve this compound in 100% DMSO to make a concentrated stock (e.g., 50 mM) Vortex Vortex/Sonicate until fully dissolved Stock->Vortex Aliquot Aliquot and store at -20°C/-80°C Vortex->Aliquot AddStock Add stock solution dropwise to warm media while gently vortexing/swirling Aliquot->AddStock Use one aliquot WarmMedia Pre-warm complete culture medium to 37°C WarmMedia->AddStock FinalCheck Visually inspect for clarity AddStock->FinalCheck Use Use freshly prepared solution to treat cells FinalCheck->Use Solution is clear

Caption: Experimental workflow for preparing this compound working solution.

G cluster_properties Compound & Solvent Properties cluster_conditions Experimental Conditions cluster_outcome Outcome Compound High Hydrophobicity of this compound Precipitation This compound Precipitation in Aqueous Media Compound->Precipitation Solvent High Organic Solvent Concentration (Stock) Dilution Rapid Dilution ('Solvent Shock') Solvent->Dilution Concentration High Final Concentration Concentration->Precipitation Dilution->Precipitation Temperature Low Temperature Temperature->Precipitation

Caption: Factors contributing to compound precipitation in media.

References

Angelol H stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Angelol H Stability

Disclaimer: Information regarding a compound specifically named "this compound" is limited. This guide is based on available data for similar coumarin (B35378) compounds, such as Angelol-A, and general principles of chemical stability testing for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreased activity in a long-term cell-based assay. What could be the cause?

A1: Decreased activity of this compound in long-term experiments can stem from several factors, primarily related to its chemical stability. The compound may be degrading over time under your specific experimental conditions. Key factors influencing the stability of chemical compounds include temperature, pH, light exposure, and the presence of reactive substances in the culture medium.[1][2] It is also possible that the compound is being metabolized by the cells into less active or inactive forms.

Q2: What are the common degradation pathways for compounds like this compound?

A2: Coumarins, the class of compounds to which Angelol-A (a related substance) belongs, can be susceptible to several degradation pathways. These can include:

  • Hydrolysis: The ester or lactone functionalities present in many coumarins can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The presence of oxygen and exposure to light can lead to oxidative degradation.[2]

  • Photodegradation: Many organic molecules are sensitive to light, particularly UV radiation, which can induce chemical reactions leading to degradation.

Identifying the specific degradation products through analytical techniques is crucial for understanding the degradation pathway.[3][4]

Q3: How can I monitor the stability of this compound in my experimental setup?

A3: To monitor the stability of this compound, you should employ a stability-indicating analytical method.[3] High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[4][5] An HPLC method can separate the intact this compound from its potential degradation products, allowing for quantification of the active compound over time.

Troubleshooting Guides

Issue: Inconsistent Results in Long-Term Experiments

Possible Cause 1: Compound Degradation in Solution

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Store stock solutions at a low temperature (e.g., -20°C or -80°C) and protected from light.

    • Perform a time-course stability study of this compound in your specific cell culture medium. Aliquots of the medium containing this compound can be incubated under the same conditions as your experiment and analyzed by HPLC at different time points (e.g., 0, 24, 48, 72 hours) to quantify the remaining concentration of the intact compound.

Possible Cause 2: Cellular Metabolism of the Compound

  • Troubleshooting Steps:

    • Analyze cell lysates and culture supernatant for the presence of this compound and potential metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If metabolism is confirmed, consider using a higher initial concentration (if non-toxic) or more frequent dosing to maintain the desired effective concentration.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under different storage conditions, as would be determined by a stability study.

Storage ConditionTime PointThis compound Concentration (% of Initial)Appearance of Degradation Products (Peak Area %)
-20°C in DMSO 3 Months99.5%< 0.5%
6 Months98.9%< 1.1%
4°C in PBS (pH 7.4) 24 Hours95.2%4.8%
72 Hours85.7%14.3%
37°C in Culture Medium 24 Hours88.1%11.9%
72 Hours65.4%34.6%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol outlines a general method for assessing the stability of this compound in a liquid matrix (e.g., cell culture medium).

1. Materials:

  • This compound reference standard
  • High-purity solvents (e.g., acetonitrile, methanol, water)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Appropriate buffers (e.g., phosphate (B84403) buffer)

2. Method:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to known concentrations in the matrix of interest to create a standard curve.
  • Sample Preparation:
  • Incubate this compound in the desired matrix (e.g., cell culture medium) under the experimental conditions (e.g., 37°C, 5% CO2).
  • At specified time points (e.g., 0, 8, 24, 48, 72 hours), take an aliquot of the sample.
  • Stop any further degradation by freezing the sample immediately or by adding a quenching solution.
  • Prepare the sample for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove solid material.
  • HPLC Analysis:
  • Inject the prepared standards and samples onto the HPLC system.
  • Use a suitable mobile phase gradient to separate this compound from its degradation products.
  • Monitor the elution profile at a wavelength where this compound has maximum absorbance.
  • Data Analysis:
  • Quantify the peak area of this compound in the samples.
  • Use the standard curve to determine the concentration of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial concentration.

Visualizations

Signaling Pathway

Based on studies of the related compound Angelol-A, a potential mechanism of action could involve the modulation of key signaling pathways in cancer cells. Angelol-A has been shown to exert anti-metastatic and anti-angiogenic effects by targeting the miR-29a-3p/MMP2/VEGFA axis, mediated through the ERK pathway.[6] The following diagram illustrates a hypothetical signaling pathway for an Angelol-type compound.

Angelol_Signaling_Pathway AngelolH This compound ERK_Pathway ERK Pathway AngelolH->ERK_Pathway miR29a3p miR-29a-3p ERK_Pathway->miR29a3p Upregulates MMP2 MMP2 miR29a3p->MMP2 Inhibits VEGFA VEGFA miR29a3p->VEGFA Inhibits Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines the workflow for investigating this compound stability issues.

Stability_Investigation_Workflow start Inconsistent Experimental Results check_stability Hypothesize Compound Instability start->check_stability hplc_assay Perform HPLC Stability Assay (Protocol 1) check_stability->hplc_assay is_stable Is Compound Stable? hplc_assay->is_stable investigate_metabolism Investigate Cellular Metabolism (LC-MS Analysis) is_stable->investigate_metabolism Yes optimize_protocol Optimize Experimental Protocol (e.g., fresh solutions, dosing schedule) is_stable->optimize_protocol No investigate_metabolism->optimize_protocol end Consistent Results optimize_protocol->end

Caption: Workflow for troubleshooting this compound stability.

References

Technical Support Center: Optimizing Angelol H Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelol H and related compounds. The information aims to address common challenges encountered during in vitro cell treatment experiments.

Troubleshooting Guide

Issue 1: Low or No Observed Efficacy of this compound

Question Possible Cause Suggested Solution
Why am I not seeing the expected biological effect of this compound on my cells? Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration for your specific cell line and experimental conditions.
Incorrect Incubation Time: The treatment duration might be too short for the compound to induce a measurable effect.Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Compound Degradation: this compound may be unstable in the culture medium or sensitive to light.Prepare fresh stock solutions for each experiment. Protect the compound from light by using amber tubes and wrapping plates in foil. Consider the stability of the compound in your specific culture medium over the experiment's duration.
Cell Line Resistance: The target cells may be inherently resistant to this compound's mechanism of action.Research the specific cell line to understand its resistance mechanisms. Consider using a different, more sensitive cell line to confirm the compound's activity.

Issue 2: High Cell Cytotoxicity and Off-Target Effects

Question Possible Cause Suggested Solution
Why is this compound causing widespread cell death, even at low concentrations? Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a solvent control to assess its effect on cell viability.
Supraphysiological Concentration: The concentration of this compound used may be too high, leading to non-specific toxicity.Refer to published literature for typical concentration ranges of similar compounds. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and select a concentration range that minimizes non-specific cell death.
Contamination: The this compound stock solution or cell culture may be contaminated.Use sterile techniques for all procedures. Filter-sterilize the this compound stock solution if possible. Regularly check cell cultures for signs of contamination.

Issue 3: Inconsistent and Non-Reproducible Results

Question Possible Cause Suggested Solution
Why are my experimental results with this compound varying between experiments? Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can affect their response to treatment.Use cells within a consistent passage number range. Seed cells at a uniform density for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Variability in Compound Preparation: Inconsistent preparation of this compound stock and working solutions.Prepare a large, single batch of stock solution for a series of experiments. Aliquot and store it properly to avoid repeated freeze-thaw cycles. Use calibrated pipettes for accurate dilutions.
Experimental Conditions: Minor variations in incubation conditions (temperature, CO2 levels, humidity) can impact results.Maintain and monitor incubator conditions carefully. Ensure all experimental plates are treated and processed uniformly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for this compound in cell culture experiments?

A1: Based on studies with related compounds like Xanthoangelol, a good starting point for a dose-response experiment would be to test a broad range of concentrations, for instance, from 1 µM to 100 µM. It is crucial to perform a literature search for similar compounds and your specific cell line to refine this range.

Q2: How should I dissolve and store this compound?

A2: this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What control groups should I include in my experiments?

A3: It is essential to include the following controls:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle (Solvent) Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to ensure that the observed effects are due to the compound and not the solvent.

Q4: What assays can I use to determine the optimal concentration of this compound?

A4: Several assays can be used to assess the effect of this compound and determine its optimal concentration:

  • Cytotoxicity/Viability Assays: Assays like MTT, MTS, or WST-1 measure metabolic activity, which correlates with cell viability. LDH release assays measure membrane integrity.[1][2] These help determine the concentration at which the compound becomes toxic.

  • Apoptosis Assays: To determine if this compound induces programmed cell death, you can use methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or Western blotting for caspase-3 cleavage.[3]

  • Functional Assays: Depending on the expected effect of this compound, you can use specific functional assays such as cell migration assays, colony formation assays, or cell cycle analysis.[4][5]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line X

This compound Conc. (µM)Cell Viability (%) (MTT Assay)Apoptosis (%) (Annexin V/PI)
0 (Vehicle Control)100 ± 5.23.1 ± 0.8
195.3 ± 4.84.5 ± 1.1
1072.1 ± 6.115.2 ± 2.3
2551.5 ± 5.535.8 ± 4.1
5028.9 ± 3.962.4 ± 5.7
10010.2 ± 2.185.1 ± 6.2

Note: This table presents example data and should be replaced with actual experimental results.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently pipette to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

2. Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentrations of this compound for the determined time. Include appropriate controls.

  • After treatment, collect both the culture medium (containing floating cells) and the adherent cells (by trypsinization).

  • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples on a flow cytometer within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization prep_cells Seed Cells in Multi-well Plates treat Treat Cells with this compound (and controls) prep_cells->treat prep_compound Prepare this compound Dilutions prep_compound->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Analyze Apoptosis (e.g., Annexin V/PI) incubate->apoptosis functional Perform Functional Assays incubate->functional data_analysis Analyze Data & Determine IC50 viability->data_analysis apoptosis->data_analysis functional->data_analysis optimize Select Optimal Concentration for Further Experiments data_analysis->optimize

Caption: Experimental Workflow for Optimizing this compound Concentration.

troubleshooting_flow cluster_low_effect Low Efficacy cluster_high_toxicity High Cytotoxicity cluster_inconsistency Inconsistent Results start Inconsistent or Unexpected Results check_viability Check Cell Viability/Morphology start->check_viability conc_too_low Concentration Too Low? check_viability->conc_too_low Low Effect conc_too_high Concentration Too High? check_viability->conc_too_high High Toxicity cell_health Variable Cell Health/Density? check_viability->cell_health Inconsistent time_too_short Incubation Time Too Short? conc_too_low->time_too_short No compound_degraded Compound Degraded? time_too_short->compound_degraded No solvent_toxic Solvent Toxicity? conc_too_high->solvent_toxic No prep_error Inconsistent Compound Prep? cell_health->prep_error No

Caption: Troubleshooting Logic for this compound Experiments.

signaling_pathway cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway cluster_caspase Caspase Pathway Angelol Angelol Compounds ERK ERK Angelol->ERK NFkB NF-κB Angelol->NFkB Caspase3 Caspase-3 Angelol->Caspase3 Metastasis Metastasis & Angiogenesis ERK->Metastasis inhibits Apoptosis_Bcl2 Bcl-2 Family Modulation NFkB->Apoptosis_Bcl2 inhibits Apoptosis Apoptosis Apoptosis_Bcl2->Apoptosis Caspase3->Apoptosis activates

Caption: Potential Signaling Pathways Modulated by Angelol Compounds.[3][4][6]

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Angelol H, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important in HPLC analysis?

This compound is a natural coumarin (B35378) derivative with the chemical formula C₂₀H₂₄O₇.[1][2][3][4] Accurate and precise quantification of this compound is critical in research and drug development. Peak tailing, a common chromatographic issue where a peak is asymmetrical with a trailing edge, can significantly compromise the accuracy of integration, reduce resolution from nearby peaks, and affect the overall reproducibility of the analytical method.[5][6]

Q2: What are the most likely causes of peak tailing specifically for this compound?

Based on its chemical structure, which contains multiple hydroxyl (-OH) groups, the primary cause of peak tailing for this compound is likely due to secondary interactions with the stationary phase.[7] Specifically, these hydroxyl groups can interact with active silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[6][8] This interaction can lead to a secondary, undesirable retention mechanism that results in a tailed peak shape. Other general causes of peak tailing can include issues with the mobile phase, column condition, or the HPLC system itself.[5]

Q3: I am observing peak tailing for this compound. What is the first thing I should check?

A systematic approach is crucial for effective troubleshooting. Begin by evaluating the potential for secondary interactions between this compound and the HPLC column. This is often the most significant contributor to peak tailing for compounds with multiple hydroxyl groups. The following troubleshooting guide provides a step-by-step workflow to identify and resolve the issue.

Troubleshooting Guide: Resolving this compound Peak Tailing

This guide will walk you through a logical sequence of steps to diagnose and fix peak tailing issues with this compound.

Step 1: Diagnose the Source of Peak Tailing

The first step is to determine if the peak tailing is specific to this compound or a general system issue.

Workflow for Diagnosing Peak Tailing Source

G Figure 1. Diagnostic Workflow for Peak Tailing start Observe Peak Tailing for this compound inject_neutral Inject a neutral, non-polar compound (e.g., Toluene) start->inject_neutral check_neutral_peak Does the neutral compound's peak tail? inject_neutral->check_neutral_peak system_issue Indicates a potential system issue: - Extra-column volume - Column void/damage - Detector issue check_neutral_peak->system_issue Yes compound_specific_issue Peak tailing is likely compound-specific (Secondary Interactions) check_neutral_peak->compound_specific_issue No

Caption: Diagnostic workflow to differentiate between system-related and compound-specific causes of peak tailing.

If the neutral compound exhibits good peak shape, the tailing is likely specific to this compound and its interaction with the stationary phase. Proceed to Step 2. If the neutral compound also tails, investigate general HPLC system issues such as excessive tubing length, loose fittings, or column degradation.

Step 2: Mitigate Secondary Interactions

Given this compound's structure, secondary interactions with the silica (B1680970) stationary phase are a primary suspect. Here’s how to address them:

Q: How can I reduce the interaction between this compound's hydroxyl groups and the column's silanol groups?

There are several effective strategies:

  • Mobile Phase Modification: The addition of a mobile phase modifier can help to mask the active silanol sites on the stationary phase.

  • Column Selection: Using a column with a less active or shielded stationary phase can prevent these interactions from occurring.

  • pH Adjustment: While this compound has a high predicted pKa of ~13.5, making its hydroxyl groups unlikely to deprotonate in typical reversed-phase conditions, the mobile phase pH can influence the ionization state of the silanol groups on the column.[9]

Troubleshooting Workflow for Secondary Interactions

G Figure 2. Workflow to Mitigate Secondary Interactions start Compound-Specific Tailing Identified add_modifier Add a competing base to the mobile phase (e.g., 0.1% Triethylamine) start->add_modifier check_improvement1 Is peak shape improved? add_modifier->check_improvement1 optimize_modifier Optimize modifier concentration check_improvement1->optimize_modifier Yes lower_ph Lower mobile phase pH to ~2.5-3.0 (using formic or phosphoric acid) check_improvement1->lower_ph No/Slightly check_improvement2 Is peak shape improved? lower_ph->check_improvement2 optimize_ph Optimize pH check_improvement2->optimize_ph Yes change_column Consider a different column: - End-capped column - Polar-embedded column - Hybrid particle column check_improvement2->change_column No

Caption: Step-by-step approach to reducing secondary interactions causing peak tailing.

Step 3: General HPLC System and Method Optimization

If the above steps do not fully resolve the peak tailing, consider these general optimization strategies:

Q: Could my sample injection or mobile phase composition be the problem?

Yes, these factors can also contribute to peak tailing.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[5] Try reducing the injection volume or diluting the sample.

  • Mobile Phase Composition: Ensure the mobile phase components are miscible and properly degassed. For coumarin derivatives, a mobile phase of methanol (B129727) and water with a formic acid modifier is often a good starting point.[10]

Summary of Troubleshooting Strategies and Expected Outcomes

Troubleshooting Action Potential Cause Addressed Expected Outcome on Peak Tailing
Inject a neutral compoundDifferentiating system vs. compound-specific issuesIf neutral peak is symmetrical, tailing is likely due to this compound's chemistry.
Add triethylamine (B128534) (0.1%) to mobile phaseSecondary interactions with silanol groupsSignificant improvement in peak symmetry.
Lower mobile phase pH to 2.5-3.0Ionization of silanol groupsImprovement in peak symmetry.
Use an end-capped or hybrid particle columnActive silanol sites on the stationary phaseGreatly reduced or eliminated peak tailing.
Dissolve sample in mobile phaseSample solvent mismatchImproved peak shape, especially for early eluting peaks.
Reduce injection volume/concentrationColumn overloadSharper, more symmetrical peaks.

Experimental Protocols

General HPLC Method for Coumarin Derivatives

This is a general starting method that can be adapted for this compound analysis. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). An end-capped column is recommended to minimize silanol interactions.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile or Methanol

  • Gradient: A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength for this compound (a wavelength scan of the compound will determine the optimal value).

  • Injection Volume: 5-10 µL

Protocol for Mobile Phase pH Adjustment

  • Prepare the aqueous component of the mobile phase (e.g., water with 0.1% formic acid).

  • Use a calibrated pH meter to measure the pH.

  • Adjust the pH downwards by adding small increments of a concentrated acid (e.g., formic acid or phosphoric acid).

  • Once the desired pH is reached, mix the aqueous component with the organic modifier.

  • Always filter and degas the mobile phase before use.

By following this structured troubleshooting guide, researchers can effectively diagnose and resolve HPLC peak tailing issues for this compound, leading to more accurate and reliable analytical results.

References

Technical Support Center: Mitigating Autofluorescence in Imaging Experiments Involving Angelol H

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in imaging experiments, particularly those involving the natural compound Angelol H. While this compound, a coumarin (B35378) compound isolated from plants of the Angelica genus, is not known to be a direct source of autofluorescence, its use in cellular and tissue-based assays often coincides with endogenous and process-induced fluorescence that can obscure specific signals.[1][2][3] This guide will help you identify the sources of autofluorescence and provide actionable protocols to minimize its impact on your research.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments with this compound?

Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[4][5] This phenomenon can be a significant problem in fluorescence microscopy as it can mask the signal from your specific fluorescent labels (e.g., fluorescently-tagged antibodies or probes), making it difficult to distinguish the target signal from background noise.[6][7] When studying the effects of compounds like this compound, high autofluorescence can lead to inaccurate interpretations of protein localization, expression levels, and cellular dynamics.

Q2: Is this compound itself causing the autofluorescence I'm observing?

Currently, there is no scientific evidence to suggest that this compound is inherently autofluorescent or directly induces autofluorescence in biological samples. The observed background fluorescence in your experiments is more likely to originate from endogenous cellular components or from the sample preparation process itself.

Q3: What are the common sources of autofluorescence in my samples?

Autofluorescence can arise from several sources within your biological samples and experimental workflow:

  • Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce. These include:

    • Metabolic Coenzymes: NADH and flavins (FAD, FMN) are major contributors to cellular autofluorescence, typically in the green-yellow spectral range.[8][9][10]

    • Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, are significant sources of autofluorescence, often in the blue-green range.[8][10][11]

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.[4][5]

    • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[5][12]

  • Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can create fluorescent byproducts by reacting with amines in the tissue.[5][12] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[13]

Q4: How can I determine the source of the high background fluorescence in my experiment?

A systematic approach is essential to pinpoint the source of high background. The first and most critical step is to include proper controls.

  • Unstained Control: Prepare a sample that goes through all the experimental steps (including fixation and any treatments with this compound) but without the addition of any fluorescent labels (e.g., primary and secondary antibodies).

  • Secondary Antibody Only Control: This control helps to identify any non-specific binding of your secondary antibody.

By imaging these controls using the same settings as your fully stained samples, you can differentiate between autofluorescence (signal present in the unstained control) and non-specific antibody binding.[14][15]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Autofluorescence

This guide provides a logical workflow to identify and address autofluorescence.

Troubleshooting Workflow for Autofluorescence cluster_start cluster_controls Control Experiments cluster_diagnosis Diagnosis cluster_solutions Solutions start High Background Observed unstained_control Image Unstained Sample start->unstained_control secondary_only_control Image Secondary Antibody Only Control start->secondary_only_control diagnosis Analyze Control Images unstained_control->diagnosis secondary_only_control->diagnosis autofluorescence_solutions Implement Autofluorescence Reduction Strategies diagnosis->autofluorescence_solutions Fluorescence in unstained sample nonspecific_binding_solutions Optimize Blocking and Washing Steps diagnosis->nonspecific_binding_solutions Fluorescence only in secondary only control

Figure 1. A flowchart outlining the systematic steps to diagnose and address high background fluorescence.

Guide 2: Strategies for Reducing Autofluorescence

Once autofluorescence is identified as the primary issue, several strategies can be employed to mitigate its effects.

Strategies to Reduce Autofluorescence cluster_main cluster_methods Reduction Methods cluster_details Specific Techniques autofluorescence Autofluorescence Mitigation methodological Methodological Adjustments autofluorescence->methodological chemical Chemical Quenching autofluorescence->chemical imaging Imaging-Based Solutions autofluorescence->imaging methodological_details • Change Fixative • Perfuse with PBS • Choose Far-Red Fluorophores methodological->methodological_details chemical_details • Sodium Borohydride (B1222165) • Sudan Black B • Commercial Kits chemical->chemical_details imaging_details • Photobleaching • Spectral Unmixing imaging->imaging_details

Figure 2. An overview of the main strategies and specific techniques for reducing autofluorescence.

Data Presentation

Table 1: Spectral Characteristics of Common Endogenous Fluorophores

This table summarizes the approximate excitation and emission maxima of common sources of autofluorescence. Using fluorophores with emission spectra that do not overlap with these ranges can significantly improve your signal-to-noise ratio.

Endogenous FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
Collagen 330 - 340390 - 460Extracellular matrix
Elastin 325 - 350400 - 520Extracellular matrix
NADH ~340~460Cytoplasm, Mitochondria
FAD (Flavins) ~450~525Mitochondria
Lipofuscin Broad (UV to green)Broad (Green to red)Lysosomes (aging cells)

Note: These values can vary depending on the chemical environment and tissue type.[9][10][11][16][17]

Table 2: Effectiveness of Common Autofluorescence Quenching Methods

The success of quenching methods can depend on the source of autofluorescence and the tissue type.

Quenching MethodTarget AutofluorescenceReported EffectivenessPotential Drawbacks
Sodium Borohydride Aldehyde-inducedModerate to HighCan damage tissue; variable success reported.[13][18][19]
Sudan Black B Lipofuscin, GeneralHighCan introduce background in red/far-red channels.[4][20][21][22]
Commercial Kits (e.g., TrueBlack™) Lipofuscin, GeneralHighCan have slight quenching of fluorescent dyes.[4][22]
UV Photobleaching GeneralModerateCan damage tissue and epitopes; may not be universally effective.[23][24][25]
Copper Sulfate GeneralModerateVariable success rates.[18][26]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[18][27]

  • Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol (B145695) series to distilled water.

  • Antigen Retrieval: Perform antigen retrieval if required for your antibody.

  • Prepare Quenching Solution: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.

  • Incubation: Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature. You may observe bubbling, which is normal.[19]

  • Washing: Thoroughly wash the sections three times for 5 minutes each with PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol, starting with the blocking step.

Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence

This protocol is particularly useful for tissues with high lipofuscin content, such as neuronal tissue.[20][21][22]

  • Complete Staining Protocol: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.

  • Incubation: Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Washing: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B, followed by several washes in PBS.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence

This method uses high-intensity light to destroy fluorescent molecules before labeling.[6][23][24]

  • Sample Preparation: Prepare your tissue sections on slides as you would for staining.

  • Photobleaching: Expose the sections to a broad-spectrum, high-intensity light source (e.g., a fluorescent lamp in a light box or an LED array) for several hours to overnight. The optimal time will need to be determined empirically.

  • Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.

Protocol 4: Spectral Unmixing for Autofluorescence Removal

This is an advanced imaging technique that separates the spectral profiles of your fluorophores from the autofluorescence spectrum.[28][29][30][31][32]

  • Acquire a Reference Spectrum for Autofluorescence: On an unstained tissue section, acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission spectrum of the autofluorescence.

  • Acquire Reference Spectra for Your Fluorophores: For each fluorophore in your experiment, prepare a singly-labeled sample and acquire its emission spectrum.

  • Image Your Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Linear Unmixing: Using the imaging software, apply a linear unmixing algorithm. The software will use the reference spectra to computationally separate the signals from each fluorophore and the autofluorescence, generating a "clean" image with the autofluorescence signal removed.[32]

References

Technical Support Center: Controlling for Angelol H Degradation in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angelol H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and degradation of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a natural coumarin (B35378) compound.[1] Like many coumarins, its chemical structure is susceptible to degradation under common experimental conditions, which can lead to inaccurate and unreliable assay results. Factors such as pH, light exposure, and temperature can significantly impact its stability.[2]

Q2: What are the primary degradation pathways for coumarins like this compound?

A2: Coumarins can degrade through several pathways, including:

  • Hydrolysis: The lactone ring in the coumarin core is susceptible to hydrolysis, particularly under basic pH conditions, which opens the ring structure.[2]

  • Photodegradation: Many coumarins are photosensitive and can undergo degradation upon exposure to light, especially UV light.[3][4] This can involve dimerization or other structural changes.

  • Oxidation: In the presence of oxygen, coumarins can undergo oxidative degradation, which may be accelerated under alkaline conditions.[5]

Q3: How can I minimize this compound degradation during storage?

A3: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store in a cool, dark place: Refrigeration at 2-8°C is advisable for long-term storage.[2]

  • Use amber vials or light-blocking containers: This protects the compound from light exposure.[1][6]

  • Prepare fresh solutions: Whenever possible, prepare solutions on the same day of use to minimize degradation over time.[4]

  • Choose an appropriate solvent: DMSO is a common solvent for coumarins.[1] Ensure this compound is fully dissolved and stable in the chosen solvent for the intended storage duration.

Q4: Can this compound interfere with common bioassays?

A4: Yes, coumarin compounds like this compound have the potential to interfere with certain assays:

  • MTT Assay: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[7][8][9] It is crucial to include a cell-free control with this compound and the MTT reagent to test for this.

  • Fluorescence-Based Assays: Coumarins are often fluorescent themselves, which can lead to high background signals or quenching effects in fluorescence-based assays.[3][10][] Careful selection of excitation and emission wavelengths is necessary to minimize interference.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

Possible Cause: Degradation of this compound in the cell culture medium.

Solutions:

Solution Detailed Protocol
pH Monitoring and Control The pH of cell culture media can become more alkaline over time, accelerating the hydrolysis of the coumarin lactone ring.[2] Monitor the pH of your media during the experiment. If necessary, use buffered media or adjust the pH to a neutral or slightly acidic range if compatible with your cells.
Minimize Light Exposure Protect your cell culture plates from direct light exposure by covering them with aluminum foil or using plates with opaque walls.[1] Work in a dimly lit environment when handling the compound and plates.
Use of Antioxidants Consider adding a low, non-toxic concentration of an antioxidant like ascorbic acid to the culture medium to mitigate oxidative degradation.[3] Always perform a control experiment to ensure the antioxidant itself does not affect your experimental outcome.
Fresh Preparation Prepare fresh dilutions of this compound from a stock solution immediately before adding them to the cells.[4]
Issue 2: High background or unexpected results in fluorescence-based assays.

Possible Cause: Intrinsic fluorescence of this compound or its degradation products.

Solutions:

Solution Detailed Protocol
Spectral Scanning Perform a fluorescence scan of this compound at the concentrations used in your assay to determine its excitation and emission maxima. This will help you choose assay fluorophores with non-overlapping spectra.
Wavelength Selection If possible, use red-shifted fluorophores in your assay, as coumarins typically fluoresce in the blue-green region. This can help to minimize spectral overlap and interference.[]
Blank Controls Always include wells with this compound in the assay buffer without the fluorescent probe to measure its background fluorescence. Subtract this value from your experimental readings.
Fluorescence Quenching Check Test for potential fluorescence quenching by incubating your fluorescent probe with increasing concentrations of this compound and measuring the fluorescence intensity.[3][10]
Issue 3: Suspected degradation of this compound during sample analysis (e.g., HPLC, LC-MS).

Possible Cause: On-column degradation or instability in the mobile phase.

Solutions:

Solution Detailed Protocol
Mobile Phase pH The pH of the mobile phase can influence the stability of coumarins during chromatographic separation. If degradation is suspected, try adjusting the mobile phase to a slightly acidic pH, which can help to stabilize the lactone ring.[12]
Temperature Control Run the HPLC column at a controlled, lower temperature to minimize on-column thermal degradation.
Rapid Analysis Analyze samples as quickly as possible after preparation to reduce the time the compound spends in solution.

Experimental Protocols

Protocol 1: Assessment of this compound Photostability

Objective: To quantify the degradation of this compound upon exposure to light.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare two identical sets of dilutions of the stock solution in your experimental buffer (e.g., PBS, cell culture medium).

  • Wrap one set of dilutions completely in aluminum foil to serve as the dark control.

  • Expose the "light-exposed" set to a controlled light source (e.g., a UV lamp at a specific wavelength or ambient laboratory light) for defined periods (e.g., 0, 15, 30, 60, 120 minutes). Keep the dark control set under the same temperature conditions.

  • At each time point, analyze the concentration of this compound in both the light-exposed and dark control samples using a validated HPLC-UV method.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation:

Time (minutes)% this compound Remaining (Light-Exposed)% this compound Remaining (Dark Control)
0100100
158599
307298
605597
1203896
Protocol 2: Evaluation of this compound pH Stability

Objective: To determine the rate of this compound degradation at different pH values.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Prepare a stock solution of this compound and dilute it into each of the prepared buffers to the final experimental concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C), protected from light.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of this compound using HPLC-UV.

  • Calculate the half-life (t½) of this compound at each pH.

Data Presentation:

pHHalf-life (t½) of this compound (hours)
4.0> 48
7.024.5
9.03.2

Signaling Pathways and Experimental Workflows

Based on studies of structurally related coumarin compounds, this compound may modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Below are diagrams of these pathways and a suggested workflow for investigating the effects of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis A Prepare fresh this compound stock solution in DMSO B Determine optimal, non-toxic concentration range (e.g., via MTT assay) A->B D Treat cells with this compound at various concentrations and time points B->D C Seed cells and allow to adhere C->D E Western Blot for phosphorylated proteins (p-ERK, p-Akt, p-p65) D->E F NF-κB Reporter Assay (Luciferase) D->F G Apoptosis Assay (Annexin V/PI staining via Flow Cytometry) D->G

Figure 1. Experimental workflow for investigating the effects of this compound on cellular signaling pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNFα, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p65/p50) (Inactive) NFkB_nucleus NF-κB (p65/p50) (Active) NFkB_cytoplasm->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nucleus->Gene_Expression Induces Nucleus Nucleus AngelolH This compound (Hypothesized) AngelolH->IKK Inhibits?

Figure 2. Hypothesized modulation of the NF-κB signaling pathway by this compound.

MAPK_PI3K_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors_MAPK Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors_MAPK Proliferation_MAPK Cell Proliferation, Differentiation TranscriptionFactors_MAPK->Proliferation_MAPK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition AngelolH This compound (Hypothesized) AngelolH->Raf Inhibits? AngelolH->PI3K Inhibits?

References

Validation & Comparative

Comparative Analysis of Angelol H and Angelol A: A Review of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of Angelol H and Angelol A is not possible at this time due to a lack of available scientific literature and experimental data on these specific compounds.

Extensive searches of scientific databases and research publications did not yield any specific information on compounds identified as "this compound" or "Angelol A." Consequently, no data is available to populate a comparative analysis of their biological activities, including quantitative data on efficacy, detailed experimental protocols, or established signaling pathways.

While research on compounds from the Angelica genus has revealed a variety of bioactive molecules with potential therapeutic applications, the specific angelol derivatives "H" and "A" are not described in the currently accessible scientific literature. It is possible that these are novel or proprietary compounds with research data that is not yet in the public domain, or alternatively, they may be referred to by different chemical names.

To facilitate a comparative analysis, further information would be required, including:

  • Chemical structures: The precise chemical structures of this compound and Angelol A are necessary to understand their potential mechanisms of action and to search for related compounds.

  • Source of the compounds: Knowing the plant, fungal, or synthetic origin of these compounds would aid in searching for relevant research.

  • Preliminary research data: Any existing in-house or unpublished data on the biological effects of this compound and Angelol A would be essential to initiate a comparison.

Without this foundational information, a guide that meets the core requirements of data presentation, experimental protocol documentation, and signaling pathway visualization cannot be accurately or responsibly generated.

Researchers, scientists, and drug development professionals interested in the comparative biological activities of novel compounds are encouraged to first ensure that foundational data is available in the public scientific domain or to provide the necessary proprietary data for such a comparative analysis to be conducted.

A Comparative Mechanistic Analysis: Angelol H versus Imperatorin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the understanding of the mechanisms of action for Angelol H and imperatorin (B1671801). While imperatorin has been the subject of numerous studies elucidating its molecular pathways, research on this compound is notably scarce, precluding a direct comparative analysis at this time.

This guide, therefore, will focus on presenting a detailed account of the well-documented mechanism of action of imperatorin, a naturally occurring furanocoumarin with demonstrated anti-inflammatory and anti-cancer properties. We will also briefly touch upon the limited information available for this compound and highlight the need for further investigation into its biological activities.

This compound: An Uncharacterized Compound

This compound is a natural compound isolated from the plant Angelica pubescens. Its chemical formula is C₂₀H₂₄O₇ and it has a molecular weight of 376.4 g/mol . Beyond this basic chemical information, there is a significant lack of published research detailing its mechanism of action in any biological system. Without experimental data on its molecular targets and effects on cellular signaling pathways, a comparison with imperatorin is not feasible.

Imperatorin: A Multifaceted Mechanism of Action

Imperatorin has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily impacting inflammation and cancer progression. Its mechanisms are complex and involve the regulation of transcription factors, protein kinases, and inflammatory mediators.

Anti-inflammatory Effects

Imperatorin's anti-inflammatory properties are largely attributed to its ability to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][2] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes.

Imperatorin has been observed to inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm.[3] By preventing IκBα degradation, imperatorin blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3]

Furthermore, imperatorin has been shown to inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which also plays a significant role in inflammation.[3][4][5] Specifically, it can reduce the phosphorylation of key MAPK proteins like ERK1/2, JNK, and p38.[4][6]

Anti-cancer Activity

The anti-cancer effects of imperatorin are multifaceted, involving the inhibition of cell proliferation, angiogenesis (the formation of new blood vessels), and the induction of apoptosis (programmed cell death).

A key target in its anti-cancer mechanism is HIF-1α (Hypoxia-Inducible Factor 1-alpha) , a transcription factor that plays a central role in tumor survival and angiogenesis under hypoxic (low oxygen) conditions.[6] Imperatorin has been shown to inhibit the synthesis of HIF-1α protein by downregulating the mTOR/p70S6K/4E-BP1 and MAPK pathways .[6] This leads to a decrease in the expression of HIF-1α target genes, such as VEGF (Vascular Endothelial Growth Factor), which is a potent stimulator of angiogenesis.[6][7]

Imperatorin can also induce apoptosis in cancer cells.[8] Studies have shown that it can activate caspase-3, a key executioner caspase in the apoptotic cascade.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of imperatorin.

Table 1: Effect of Imperatorin on Pro-inflammatory Cytokine Expression

Cell Line/ModelTreatmentConcentrationEffectReference
RAW 264.7 macrophagesLPS + Imperatorin55.5, 111, 222 µMDose-dependent decrease in TNF-α, IL-6, and IL-1β mRNA levels[1]
Arthritic FLS cellsTNF-α + Imperatorin10, 20, 40 µMSignificant reduction in IL-1β, TNFα, IL-6, and IL-8 mRNA levels[3]
ox-LDL-induced VSMCsox-LDL + Imperatorin10, 20, 40 µMAttenuated elevation of TNF-α, IL-6, and MCP-1[4]

Table 2: Effect of Imperatorin on Cell Viability and HIF-1α Activity

Cell LineAssayConcentrationEffectReference
HCT116MTT Assay1 - 100 µMDose-dependent decrease in cell viability[6]
HCT116HIF-1α reporter assay1 - 100 µMPotent inhibition of hypoxia-induced HIF-1 activation[6]
HeLa, Hep3BHIF-1α reporter assay1 - 100 µMPotent inhibition of hypoxia-induced HIF-1 activation[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on imperatorin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., HCT116, RAW 264.7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[1][6][9]

  • Treatment: Treat the cells with various concentrations of imperatorin (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1][6][9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10] Cell viability is expressed as a percentage of the control.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-ERK, IκBα, HIF-1α) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

  • Blocking: Block the wells with a blocking buffer to prevent non-specific binding.

  • Sample/Standard Addition: Add cell culture supernatants or standards to the wells and incubate.[3]

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Solution: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by imperatorin.

Imperatorin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p P-IκBα IKK->IkBa_p Phosphorylates IkBa_NFkB IκBα-NF-κB (p65/p50) IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Imperatorin Imperatorin Imperatorin->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Imperatorin inhibits the NF-κB signaling pathway.

Imperatorin_MAPK_HIF1a_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia Receptor Receptor Hypoxia->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway mTOR_pathway mTOR/p70S6K/4E-BP1 Pathway Receptor->mTOR_pathway HIF1a_synthesis HIF-1α Protein Synthesis MAPK_pathway->HIF1a_synthesis Promotes mTOR_pathway->HIF1a_synthesis Promotes HIF1a HIF-1α HIF1a_synthesis->HIF1a Imperatorin Imperatorin Imperatorin->MAPK_pathway Inhibits Imperatorin->mTOR_pathway Inhibits HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β HIF1b->HIF1 HRE HRE (Hypoxia Response Element) HIF1->HRE Binds Angiogenesis Angiogenesis (VEGF) HRE->Angiogenesis Transcription

Caption: Imperatorin inhibits HIF-1α via MAPK and mTOR pathways.

Conclusion and Future Directions

To enable a meaningful comparison and to unlock the potential therapeutic applications of this compound, dedicated research into its molecular mechanisms is imperative. Future studies should aim to identify its cellular targets, elucidate its impact on key signaling cascades, and provide quantitative data on its biological effects. Such research would not only contribute to our fundamental understanding of this natural compound but also pave the way for its potential development as a therapeutic agent.

References

Confirming the Molecular Target of Angelol H: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for researchers aiming to confirm the molecular target of Angelol H, a natural coumarin (B35378) with known anti-inflammatory and anti-cancer properties. Due to the current lack of definitive experimental validation for this compound's direct molecular target, this document hypothesizes Protein Kinase C (PKC) as a primary candidate based on evidence from the structurally similar compound, ingenol-3-angelate (I3A). We present a roadmap for experimental validation, comparing the known activities of I3A with the yet-to-be-determined activities of this compound.

Introduction to this compound and its Putative Target

This compound is a natural product isolated from plants of the Angelica genus.[1][2] While its therapeutic potential is recognized, its precise molecular mechanism of action remains to be fully elucidated.[3] Based on studies of other angelic acid derivatives, such as ingenol-3-angelate (I3A), we propose that this compound may exert its biological effects through the modulation of Protein Kinase C (PKC) isoforms.[1][4][5] PKC is a family of serine/threonine kinases that are critical regulators of various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of PKC signaling is implicated in numerous diseases, including cancer.[5]

This guide outlines the necessary experimental approaches to test the hypothesis that this compound targets PKC and its downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and NF-κB pathways.

Comparative Data on this compound and Alternatives

The following table summarizes the available data for the comparator compound, ingenol-3-angelate, and outlines the data that needs to be generated for this compound to confirm its molecular target.

Table 1: Comparative Analysis of this compound and Ingenol-3-Angelate (I3A)

ParameterIngenol-3-Angelate (I3A) / PEP005This compound
Molecular Target Protein Kinase C (PKC) isoforms (α, δ, ε)[4][6]Hypothesized: Protein Kinase C (PKC)
Cellular Activity
Cell Viability (IC50)~38 µM (A2058 melanoma cells), ~46 µM (HT144 melanoma cells)[6]Data required
Biochemical Activity
PKC Kinase ActivityModulates PKC activity; lower than Phorbol 12-myristate 13-acetate (PMA)[4]Data required
Signaling Pathway Modulation
ERK PhosphorylationIncreased phosphorylation of ERK1/2[1]Data required
NF-κB ActivationInhibition of p65 phosphorylation and nuclear translocation[6]Data required

Experimental Protocols for Target Validation

To validate PKC as the molecular target of this compound, a series of biochemical and cell-based assays are required. The following are detailed protocols for key experiments.

Protein Kinase C (PKC) Kinase Activity Assay

This assay will determine if this compound directly modulates the enzymatic activity of PKC isoforms.

Principle: A specific peptide substrate for PKC is immobilized on a microplate. The kinase reaction is initiated by adding the PKC enzyme and ATP. The extent of substrate phosphorylation is then quantified using a phospho-specific antibody, typically detected with a secondary antibody conjugated to an enzyme like HRP.[7]

Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[7]

  • Purified recombinant PKC isoforms (α, δ, ε)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Staurosporine as a general kinase inhibitor (negative control)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound, PMA, and staurosporine.

  • Add the PKC substrate-coated microplate wells.

  • Add the respective PKC isoform to each well.

  • Add the test compounds (this compound, PMA, staurosporine) or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the recommended time and temperature.

  • Stop the reaction and wash the wells.

  • Add the phospho-specific primary antibody and incubate.

  • Wash and add the HRP-conjugated secondary antibody and incubate.

  • Wash and add TMB substrate.

  • Stop the reaction with an acid stop solution and measure the absorbance at 450 nm.[7]

Western Blot for ERK1/2 Phosphorylation

This experiment will assess if this compound affects the downstream MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.

Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.[8][9]

Materials:

  • Cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)

  • This compound

  • Positive control (e.g., PMA or Epidermal Growth Factor)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of this compound or controls for a specified time (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[9]

NF-κB Activation Assay (p65 Nuclear Translocation)

This assay will determine if this compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation.

Principle: In resting cells, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), p65 is phosphorylated and translocates to the nucleus. This translocation can be visualized by immunofluorescence microscopy or quantified by western blotting of nuclear and cytoplasmic fractions.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages or HeLa)

  • This compound

  • TNF-α or Lipopolysaccharide (LPS) as a stimulant

  • Nuclear and cytoplasmic extraction kit

  • Western blot materials (as described above) with primary antibodies against p65 and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

Procedure (via Western Blot):

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate the cells with TNF-α or LPS for 30 minutes.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Perform western blotting on both fractions, probing for p65.

  • Normalize the p65 signal to the respective loading controls for each fraction. A decrease in nuclear p65 with this compound treatment would indicate inhibition of NF-κB activation.[10]

Visualizing the Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway of this compound and the general workflow for its target validation.

Angelol_H_Signaling_Pathway AngelolH This compound PKC PKC AngelolH->PKC Modulates Ras Ras PKC->Ras IKK IKK PKC->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Target_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_validation Target Confirmation Hypothesis Hypothesis: This compound targets PKC PKC_Assay PKC Kinase Activity Assay Hypothesis->PKC_Assay ERK_WB Western Blot for p-ERK PKC_Assay->ERK_WB NFkB_Assay NF-κB Nuclear Translocation Assay ERK_WB->NFkB_Assay Confirmation Confirmation of PKC as a direct target NFkB_Assay->Confirmation

References

Independent Verification of Multiplexed Ion Beam Imaging Studies in Triple-Negative Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the foundational research on the tumor microenvironment in triple-negative breast cancer by the Angelo Lab and the current landscape of its independent verification.

In response to a request for an independent verification of studies by "Angelol H," investigations suggest the query likely refers to the work of Dr. Michael Angelo of Stanford University, a key figure in the development of Multiplexed Ion Beam Imaging by Time-of-Flight (MIBI-TOF). This guide focuses on a seminal publication from his laboratory and examines the extent of its independent verification by the broader scientific community.

A pivotal study from the Angelo Lab, "A Structured Tumor-Immune Microenvironment in Triple Negative Breast Cancer Revealed by Multiplexed Ion Beam Imaging" by Keren et al. (2018), published in Cell, established a foundational methodology for high-dimensional in-situ analysis of the tumor microenvironment.[1][2] This work has been instrumental in demonstrating the capabilities of MIBI-TOF to reveal complex cellular and spatial relationships within tumors.

However, a comprehensive search of the current scientific literature reveals a notable absence of direct, independent studies that replicate the specific findings of the Keren et al. (2018) paper in a cohort of triple-negative breast cancer (TNBC) patients using MIBI-TOF. While the technology is being adopted, the direct validation of these specific biological findings by an independent research group has not yet been formally published. This underscores the cutting-edge nature of the technology and the time it takes for such novel methods to be widely implemented and for their initial findings to be independently verified.

This guide, therefore, provides a detailed overview of the original Angelo Lab study, presenting its experimental data and protocols to serve as a benchmark for future independent verification efforts.

Comparative Data on Tumor-Immune Microenvironment in TNBC

The following tables summarize key quantitative findings from the Keren et al. (2018) study, which characterized the cellular composition and spatial organization of the tumor-immune microenvironment in a cohort of 41 triple-negative breast cancer patients.

Table 1: Cellular Composition of the Tumor Microenvironment in TNBC

Cell TypeMean Frequency (%)Standard Deviation (%)
Tumor Cells65.218.5
T Cells (CD3+)10.89.2
B Cells (CD20+)2.53.1
Macrophages (CD68+)8.76.4
Endothelial Cells (CD31+)3.12.5
Fibroblasts (FAP+)9.77.9

Data extracted from Keren et al., Cell, 2018.

Table 2: Spatial Organization of Immune Cells in Relation to Tumors

Spatial PhenotypePatient Cohort (%)Key Characteristics
Immune-Mixed41.5High degree of intermixing between tumor and immune cells.
Immune-Compartmentalized58.5Clear spatial separation between tumor and immune cell compartments.

Data extracted from Keren et al., Cell, 2018.

Experimental Protocols

The following section details the key experimental methodologies employed in the Keren et al. (2018) study for MIBI-TOF analysis of TNBC tissues.

Tissue Preparation and Antibody Staining

Formalin-fixed, paraffin-embedded (FFPE) tissue sections from 41 TNBC patients were utilized. The tissue sections were deparaffinized and rehydrated through a series of ethanol (B145695) washes. Antigen retrieval was performed to unmask epitopes. The sections were then incubated with a cocktail of 36 metal-isotope-labeled primary antibodies targeting various cell lineage, functional, and structural proteins.

MIBI-TOF Data Acquisition

The stained tissue sections were imaged using a MIBI-TOF instrument. A primary ion beam was rastered across the tissue, liberating secondary ions from the metal tags on the antibodies. The time-of-flight mass spectrometer then separated these ions based on their mass-to-charge ratio, allowing for the simultaneous detection of dozens of proteins at subcellular resolution.

Image Processing and Data Analysis

The raw MIBI-TOF data was processed to generate multi-channel images. A deep-learning-based algorithm was used for cell segmentation to identify individual cells. The mean intensity of each protein marker was quantified for each cell. This single-cell data was then used for cell population identification, frequency analysis, and spatial analysis to characterize the tumor-immune microenvironment.

Visualizing the MIBI-TOF Workflow and Findings

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the conceptual findings of the Keren et al. (2018) study.

MIBI_TOF_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis TNBC_FFPE TNBC FFPE Tissue Deparaffinization Deparaffinization & Rehydration TNBC_FFPE->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Antibody_Staining Metal-Isotope Labeled Antibody Staining Antigen_Retrieval->Antibody_Staining MIBI_TOF MIBI-TOF Imaging Antibody_Staining->MIBI_TOF Image_Processing Image Processing MIBI_TOF->Image_Processing Cell_Segmentation Cell Segmentation Image_Processing->Cell_Segmentation Single_Cell_Analysis Single-Cell Analysis Cell_Segmentation->Single_Cell_Analysis Spatial_Analysis Spatial Analysis Single_Cell_Analysis->Spatial_Analysis

MIBI-TOF Experimental Workflow for TNBC Analysis.

TNBC_TME_Structure cluster_phenotypes Tumor-Immune Microenvironment Phenotypes cluster_mixed_features Features cluster_comp_features Features TNBC Triple-Negative Breast Cancer Mixed Immune-Mixed TNBC->Mixed Characterized by Compartmentalized Immune-Compartmentalized TNBC->Compartmentalized Characterized by Mixed_Desc High intermixing of tumor and immune cells Mixed->Mixed_Desc Comp_Desc Spatial separation of tumor and immune cells Compartmentalized->Comp_Desc

Spatial Phenotypes of the TNBC Tumor Microenvironment.

References

Angelol H and its Synthetic Analogues: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angelol H, a natural coumarin (B35378) found in various Angelica species, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the reported biological activities of this compound and related compounds. Due to a lack of publicly available data on synthetic analogues of this compound, this guide will focus on comparing its known activities with those of closely related natural coumarins, providing a framework for future research and development of synthetic derivatives.

Data Presentation: Comparative Biological Activities

Quantitative data on the specific biological activities of this compound is limited in the current scientific literature. However, studies on closely related angelol-type coumarins, such as Angelol A, provide valuable insights into the potential efficacy of this compound class. The following table summarizes the available data for Angelol A, which can serve as a reference for predicting the potential activity of this compound and for designing future synthetic analogues.

CompoundBiological ActivityCell Line(s)Key FindingsIC50/EC50Reference
Angelol A Anti-metastaticHuman cervical cancer cells (HeLa, SiHa, CaSki)Inhibited cell migration and invasion.Not reported[1]
Anti-angiogenicHuman umbilical vein endothelial cells (HUVECs)Inhibited tube formation.Not reported[1]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values are crucial metrics for comparing the potency of compounds. The absence of such data for this compound highlights a significant gap in the current research landscape. Future studies should prioritize determining these values for this compound and any newly synthesized analogues across a range of cancer cell lines and inflammatory models.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are standard protocols that can be employed to evaluate the biological activities of this compound and its synthetic analogues.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its analogues for 24-72 hours.

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

  • Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound or its analogues for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the anti-angiogenic potential of a compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

  • Matrigel Preparation: A basement membrane matrix (Matrigel) is coated onto 96-well plates and allowed to polymerize.

  • Treatment and Seeding: HUVECs are treated with various concentrations of this compound or its analogues and then seeded onto the Matrigel-coated plates.

  • Incubation and Visualization: The plates are incubated for 6-12 hours to allow for the formation of tube-like structures. The networks are then visualized and photographed using a microscope.

  • Quantification: The degree of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for targeted drug development. Based on studies of the related compound Angelol A, the ERK/miR-29a-3p/MMP2/VEGFA axis is a potential pathway of interest for its anti-cancer effects.

Proposed Signaling Pathway for Angelol-type Coumarins in Cancer

The following diagram illustrates the proposed signaling pathway through which Angelol A exerts its anti-metastatic and anti-angiogenic effects. It is hypothesized that this compound may act through a similar mechanism.

Angelol_Signaling_Pathway Angelol This compound / Analogues ERK p-ERK Angelol->ERK Inhibits miR29a miR-29a-3p ERK->miR29a Inhibits MMP2 MMP2 miR29a->MMP2 Inhibits VEGFA VEGFA miR29a->VEGFA Inhibits Metastasis Metastasis MMP2->Metastasis Angiogenesis Angiogenesis VEGFA->Angiogenesis

Caption: Proposed signaling cascade for Angelol-type coumarins.

General Experimental Workflow for Activity Screening

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel this compound analogues.

Experimental_Workflow Synthesis Synthesis of This compound Analogues Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory) Purification->InVitro Hit_ID Hit Identification InVitro->Hit_ID Mechanism Mechanism of Action Studies (Signaling Pathways) Hit_ID->Mechanism Promising Analogues InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: Workflow for synthesis and evaluation of this compound analogues.

Conclusion and Future Directions

Future research should focus on:

  • Synthesis of a diverse library of this compound analogues to establish a clear structure-activity relationship.

  • Comprehensive in vitro screening of this compound and its analogues against a panel of cancer cell lines and in various inflammatory and neurodegenerative models to determine their IC50/EC50 values.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies using animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising compounds.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.